5-Acetamidonaphthalene-1-sulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(5-sulfamoylnaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMADUQTHJYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392174 | |
| Record name | 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32327-48-3 | |
| Record name | 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Acetamidonaphthalene-1-sulfonamide from 5-amino-naphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-acetamidonaphthalene-1-sulfonamide from its precursor, 5-aminonaphthalene-1-sulfonamide. The core of this process is the acetylation of the primary amine. This document offers a detailed experimental protocol, expected quantitative data, and characterization details for the final compound. Additionally, it explores the potential relevance of naphthalene-sulfonamide derivatives in modulating cellular signaling pathways, providing context for further research and drug development.
Introduction
Sulfonamides are a well-established class of compounds with a broad range of biological activities. The naphthalene-sulfonamide scaffold, in particular, is of growing interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The acetylation of aminonaphthalene sulfonamides is a fundamental synthetic transformation that allows for the modification of the compound's physicochemical properties and biological activity. This guide focuses on the specific conversion of 5-aminonaphthalene-1-sulfonamide to this compound, a valuable intermediate for further chemical elaboration.
Synthesis Overview
The synthesis of this compound is achieved through the N-acetylation of 5-aminonaphthalene-1-sulfonamide. This reaction is typically carried out using an acetylating agent, such as acetic anhydride, in the presence of a base to neutralize the acid byproduct.
Reaction Scheme:
Experimental Protocol
The following protocol is adapted from established procedures for the acylation of aminosulfonic acids and is expected to yield the desired product in high purity.
3.1. Materials and Reagents
-
5-aminonaphthalene-1-sulfonamide
-
Acetic anhydride
-
50% Aqueous sodium hydroxide
-
Deionized water
3.2. Equipment
-
Mechanical stirrer or kneader
-
Reaction flask
-
Heating mantle with temperature control
-
Vacuum pump
-
Filtration apparatus
-
Drying oven
3.3. Procedure
-
Preparation: In a suitable reaction vessel (e.g., a double-arm kneader), charge 5-aminonaphthalene-1-sulfonamide.
-
Basification: With mixing, add 50% aqueous sodium hydroxide. Continue mixing for 10-15 minutes to form a homogeneous paste.
-
Acetylation: Gradually add acetic anhydride to the mixture over approximately 5 minutes. The reaction is exothermic, and the temperature will likely rise to around 40-45 °C. The mixture will form a soft, dough-like mass.
-
Reaction: Continue mixing for 30 minutes at ambient temperature.
-
Drying and Isolation: Heat the reaction mass under reduced pressure to remove water, the acetic acid byproduct, and any excess acetic anhydride. After one to two hours, a dry, powdery product should be obtained.
-
Final Product: The resulting solid is the sodium salt of this compound. For the free sulfonamide, an acidic workup followed by filtration and drying would be necessary.
Data Presentation
The following tables summarize the key quantitative data for the starting material, the final product, and the expected outcome of the synthesis.
Table 1: Physicochemical Properties of Reactant and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-aminonaphthalene-1-sulfonamide | C₁₀H₁₀N₂O₂S | 226.27 | Off-white to grey solid | 1215328-08-7 |
| This compound | C₁₂H₁₂N₂O₃S | 264.30 | Pale orange solid | 32327-48-3 |
Table 2: Expected Synthesis Outcome and Product Characterization
| Parameter | Expected Value | Notes |
| Reaction Yield | >90% | Based on analogous reactions. |
| Purity | >93% | As determined by chromatographic methods. |
| Melting Point | 263°C[1] | |
| Solubility | DMSO, Hot Ethanol, Hot Methanol[1] |
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks |
| ¹H NMR | Singlet around 2.1-2.3 ppm (3H, -COCH₃). Aromatic protons (6H) in the range of 7.0-8.5 ppm. Singlet for -SO₂NH₂ protons. Singlet for -NHCOCH₃ proton. |
| ¹³C NMR | Carbonyl carbon (-C=O) around 169-171 ppm. Methyl carbon (-CH₃) around 24-26 ppm. Aromatic carbons in the range of 110-140 ppm. |
| FT-IR (cm⁻¹) | 3400-3200 (N-H stretching). 1680-1640 (C=O stretching, Amide I). 1350-1310 and 1170-1150 (asymmetric and symmetric SO₂ stretching). |
| Mass Spectrometry | Molecular Ion (M+) peak at m/z 264.06. |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
5.2. Relevant Signaling Pathway
Naphthalene-sulfonamide derivatives have been shown to exhibit anticancer properties by modulating key cellular signaling pathways. One such pathway is the IL6/JAK2/STAT3 pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival. The diagram below illustrates a simplified representation of this pathway.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The detailed protocol and expected data will be valuable for researchers in organic synthesis and medicinal chemistry. Furthermore, the contextualization of naphthalene-sulfonamides within relevant biological pathways highlights the potential for these compounds as starting points for the development of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
Spectroscopic Characterization of 5-Acetamidonaphthalene-1-sulfonamide: A Technical Guide
Introduction
5-Acetamidonaphthalene-1-sulfonamide is a derivative of the naphthalene scaffold, incorporating both an acetamide and a sulfonamide functional group. Compounds within this chemical class are of significant interest in medicinal chemistry and materials science due to the diverse biological activities of sulfonamides and the unique photophysical properties of the naphthalene core.[1][2][3] A thorough spectroscopic characterization is fundamental for confirming the chemical identity, assessing purity, and understanding the structural and electronic properties of the molecule, which are critical for any subsequent application in research or drug development. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize this compound, complete with expected data and detailed experimental protocols. The molecular formula for this compound is C₁₂H₁₂N₂O₃S, and its formula weight is 264.3 g/mol .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the key expected signals are from the acetamide methyl group, the amide and sulfonamide N-H protons, and the aromatic protons of the naphthalene ring. The chemical shifts can be influenced by the solvent used.
Table 1: Expected ¹H NMR Chemical Shifts
| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.1 | Singlet |
| Aromatic (C₆H₆) | 6.5 - 7.7 | Multiplets |
| Sulfonamide (SO₂NH) | 8.8 - 10.2 | Singlet (broad) |
| Acetamide (NHCOCH₃) | Variable, often broad | Singlet (broad) |
Note: Data derived from characteristic shifts of similar acetamide and sulfonamide compounds.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals include the carbonyl and methyl carbons of the acetamide group, as well as the aromatic carbons of the naphthalene ring.
Table 2: Expected ¹³C NMR Chemical Shifts
| Assigned Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Acetyl (CH₃) | ~24.5 |
| Aromatic Carbons | 110 - 140 |
| Carbonyl (C=O) | ~169.5 |
Note: Data derived from characteristic shifts of similar acetamide-sulfonamide structures.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve both amide and sulfonamide protons, which may otherwise exchange.
-
Instrumentation: Use a standard NMR spectrometer, for instance, a 300 or 400 MHz instrument.
-
Data Acquisition (¹H NMR): Acquire the spectrum at room temperature. Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Table 3: Mass Spectrometry Data
| Ion | Expected m/z |
|---|---|
| [M+H]⁺ | ~265.3 |
| [M+Na]⁺ | ~287.3 |
Note: Calculated based on a molecular weight of 264.3.[4]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion and confirm that its m/z value matches the calculated molecular weight.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is particularly useful for identifying the presence of specific functional groups.
Table 4: Key FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide & Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide I) | Stretching | ~1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | 1310 - 1320 |
| SO₂ (Sulfonamide) | Symmetric Stretching | 1143 - 1155 |
Note: Wavenumbers are based on typical values for sulfonamide derivatives.[5]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Analyze the spectrum to identify peaks corresponding to the key functional groups.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within the molecule and is dictated by the naphthalene chromophore.
UV-Visible Absorption and Fluorescence Emission
The naphthalene ring system is known to be both UV-active and often fluorescent. The absorption and emission properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism, which is common for naphthalene sulfonamide derivatives.[6] While specific data for this compound is not widely published, behavior can be inferred from similar structures. The absorption spectrum is expected to show characteristic bands for the naphthalene chromophore, and the molecule is predicted to be fluorescent.
Table 5: Photophysical Data (Anticipated)
| Parameter | Description | Expected Value |
|---|---|---|
| λabs,max | Wavelength of maximum absorption | 280 - 350 nm (Solvent dependent) |
| λem,max | Wavelength of maximum fluorescence emission | 400 - 550 nm (Solvent dependent) |
| Stokes Shift | Difference between λem,max and λabs,max | Variable, typically >50 nm |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol, acetonitrile, or DMSO). Create a dilute working solution (typically in the micromolar range, ~1-10 µM) in the desired solvent using a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.
-
UV-Vis Acquisition: Place the sample cuvette and a matching cuvette with the pure solvent (as a blank) in the spectrophotometer. Scan a wavelength range from approximately 200 nm to 500 nm.
-
Fluorescence Acquisition: Excite the sample at its absorption maximum (λabs,max). Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Data Analysis: Identify the wavelength of maximum absorbance and emission. Calculate the Stokes shift. Repeat in various solvents to characterize solvatochromic effects.
Integrated Spectroscopic Workflow
The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's structure, purity, and fundamental properties. The logical flow of this integrated approach is visualized below.
References
- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 32327-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
The Dawn of a Versatile Scaffold: A Technical History of Naphthalene-Based Sulfonamides
For decades, the naphthalene-based sulfonamide core has served as a versatile scaffold in medicinal chemistry, leading to the development of crucial therapeutic agents and indispensable research tools. This technical guide delves into the discovery and history of this important class of compounds, with a particular focus on the development of the historically significant drug, Probenecid. We will explore the foundational synthesis methodologies, mechanisms of action, and key quantitative data that underscore the enduring legacy of these molecules.
From Dyes to Drugs: The Genesis of Sulfonamides and the Naphthalene Moiety
The story of sulfonamides begins not in medicine, but in the burgeoning dye industry of the late 19th and early 20th centuries. The core sulfonamide group (–SO₂NH₂) was a key functional group in many synthetic dyes. The serendipitous discovery of the antibacterial properties of the sulfonamide-containing dye, Prontosil, by Gerhard Domagk in the 1930s, for which he was awarded the Nobel Prize, marked a pivotal moment in medicine and ushered in the era of antibacterial chemotherapy.[1]
Parallel to these developments, the chemistry of naphthalene, a bicyclic aromatic hydrocarbon first isolated from coal tar in 1819, was being extensively explored.[2] Its derivatives, particularly naphthalenesulfonic acids and naphthylamines, became vital intermediates in the synthesis of a vast array of azo dyes.[3] The fusion of these two streams of chemical innovation—the biological activity of sulfonamides and the synthetic versatility of the naphthalene core—laid the groundwork for the emergence of naphthalene-based sulfonamides.
A Landmark Discovery: Probenecid and the Manipulation of Renal Excretion
The therapeutic potential of naphthalene-based sulfonamides was unequivocally realized with the development of Probenecid. The impetus for its discovery arose from a critical need during World War II: to extend the limited supplies of penicillin.[5] Penicillin, a life-saving antibiotic, was rapidly cleared from the body by the kidneys, necessitating frequent and high doses.
Researchers sought a compound that could block the renal tubular secretion of penicillin, thereby increasing its concentration and prolonging its therapeutic effect. This led to the development of Probenecid, a benzoic acid derivative containing a sulfonamide group, by Miller, Ziegler, and Sprague in 1949.[6] Its approval for medical use in the United States in 1951 marked a significant advancement in pharmacotherapy.[7]
Mechanism of Action: Targeting Organic Anion Transporters
Probenecid exerts its effects by competitively inhibiting organic anion transporters (OATs) in the proximal tubules of the kidneys.[8] Specifically, it targets Organic Anion Transporter 1 (OAT1) and Urate Transporter 1 (URAT1).[9][10]
-
Inhibition of Penicillin Secretion: Penicillin and other organic anions are actively secreted from the blood into the urine via OAT1. Probenecid competes with penicillin for this transporter, reducing its excretion and thereby increasing its plasma concentration and half-life.[8]
-
Uricosuric Effect (Gout Treatment): Uric acid is reabsorbed from the glomerular filtrate back into the blood primarily through URAT1. By inhibiting URAT1, Probenecid blocks this reabsorption, leading to increased excretion of uric acid in the urine.[5][9] This uricosuric effect made Probenecid a cornerstone in the management of gout, a painful inflammatory condition caused by the crystallization of uric acid in the joints.
The following diagram illustrates the mechanism of action of Probenecid in the renal proximal tubule.
References
- 1. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 2. jwatch.org [jwatch.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Loss of the Kidney Urate Transporter, Urat1, Leads to Disrupted Redox Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Organic anion transporter 1 - Wikipedia [en.wikipedia.org]
Unveiling the Photophysical Characteristics of 5-Acetamidonaphthalene-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield and fluorescence lifetime of 5-Acetamidonaphthalene-1-sulfonamide, a fluorescent probe with significant potential in biological research and drug development. Due to the limited availability of direct photophysical data for this compound in the surveyed literature, this guide presents data from closely related aminonaphthalene sulfonate derivatives to offer valuable insights into its expected fluorescent properties. The methodologies for determining these key parameters are detailed, alongside an examination of its interaction with proteins, exemplified by the well-studied analogue, 5-(dimethylamino)naphthalene-1-sulfonamide (dansylamide).
Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime
The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. These two parameters are critical for the application of fluorescent probes in quantitative assays and imaging.
Quantitative Data for Analogous Compounds
Table 1: Fluorescence Lifetime Data for Aminonaphthalene Sulfonate Derivatives
| Compound | Solvent | Lifetime (τ) [ns] |
| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) | Water | 11 |
| 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) | Butanol | 7 |
| 1-Aminonaphthalene-4-sulfonate (1NA4S) | Various Solvents | Biexponential decay observed |
| 2-Aminonaphthalene-6-sulfonate (2NA6S) | Various Solvents | Biexponential decay observed |
Note: The biexponential decay of 1NA4S and 2NA6S suggests the presence of multiple excited state species or complex decay pathways in the studied solvents[1].
The data for AmNS-ALG demonstrates the significant influence of solvent polarity on the fluorescence lifetime of aminonaphthalene sulfonates, with a longer lifetime observed in the more polar solvent (water)[2]. This trend is a key consideration for the application of such probes in varying biological microenvironments.
Table 2: Illustrative Quantum Yield Data for Dansylamide Bound to Carbonic Anhydrase
| Compound | Environment | Quantum Yield (Φ) |
| 5-(Dimethylamino)naphthalene-1-sulfonamide (Dansylamide) | Bound to Bovine Carbonic Anhydrase | 0.84 |
| 5-(Dimethylamino)naphthalene-1-sulfonamide (Dansylamide) | In Water | 0.055 |
The dramatic increase in the quantum yield of dansylamide upon binding to carbonic anhydrase highlights the sensitivity of these probes to their local environment, a property that is invaluable for studying protein binding and conformational changes.
Experimental Protocols
Accurate determination of quantum yield and fluorescence lifetime is essential for the reliable application of fluorescent probes. The following sections outline the detailed methodologies for these measurements.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used and reliable technique.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Quinine sulfate in 0.5 M H₂SO₄ (standard, Φ = 0.54)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Materials:
-
TCSPC Spectrofluorometer with a pulsed light source (e.g., LED or laser)
-
Sample solution in a quartz cuvette
-
Scattering solution (e.g., ludox) for instrument response function (IRF) measurement
Procedure:
-
Prepare a dilute solution of the sample with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measure the Instrument Response Function (IRF) by recording the scatter from a colloidal silica solution (e.g., Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse.
-
Acquire the fluorescence decay data for the sample by exciting with the pulsed light source and detecting the emitted photons. The data is collected as a histogram of photon arrival times relative to the excitation pulse.
-
Analyze the decay data by fitting the experimental decay curve to a multi-exponential decay model, convoluted with the IRF. The goodness of fit is typically assessed by the chi-squared (χ²) value. The decay is often modeled by the following equation:
I(t) = Σ αᵢ * exp(-t/τᵢ)
where I(t) is the intensity at time t, αᵢ is the amplitude of the i-th decay component, and τᵢ is the lifetime of the i-th decay component.
Interaction with Biomolecules: A Case Study with Carbonic Anhydrase
The fluorescence of naphthalene sulfonamides is often highly sensitive to the polarity of their microenvironment. This property makes them excellent probes for studying protein binding and conformational changes. While specific interaction data for this compound is limited, the well-documented interaction of dansylamide with carbonic anhydrase serves as an excellent model.
Upon binding to a hydrophobic pocket in the active site of carbonic anhydrase, the fluorescence of dansylamide is significantly enhanced. This is attributed to the exclusion of water molecules from the vicinity of the fluorophore, which reduces non-radiative decay pathways. This interaction can be exploited to:
-
Determine binding affinities: By titrating the protein with the fluorescent probe and monitoring the change in fluorescence, the dissociation constant (Kd) can be determined.
-
Study enzyme kinetics: The probe can be used in competitive binding assays to determine the affinity of other, non-fluorescent inhibitors.
-
Investigate protein conformation: Changes in the fluorescence properties of the bound probe can indicate conformational changes in the protein upon ligand binding or changes in environmental conditions.
Conclusion
This compound is a promising fluorescent probe with properties that are likely to be highly sensitive to its molecular environment. While direct photophysical data is currently sparse, analysis of closely related aminonaphthalene sulfonate derivatives provides a strong foundation for predicting its behavior. The significant changes in quantum yield and fluorescence lifetime upon binding to biomolecules, as exemplified by dansylamide, underscore the potential of this class of fluorophores for applications in drug discovery and molecular biology. The detailed experimental protocols provided in this guide offer a clear roadmap for the characterization and application of this compound and similar fluorescent probes in a research setting.
References
5-Acetamidonaphthalene-1-sulfonamide Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-acetamidonaphthalene-1-sulfonamide derivatives, a promising class of compounds with diverse and significant potential in therapeutic applications. This document details their synthesis, explores their wide-ranging biological activities, and presents key quantitative data, experimental methodologies, and relevant biological pathways to facilitate further research and development in this area. While specific data for derivatives directly stemming from the this compound core are emerging, this guide synthesizes findings from closely related acetamidosulfonamide and naphthalene-sulfonamide analogs to provide a robust framework for understanding their potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally follows established protocols for sulfonamide synthesis. The most common and effective method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
A representative synthetic scheme starts with the commercially available 5-acetamidonaphthalene-1-sulfonyl chloride. This intermediate can then be reacted with a variety of amines to generate a library of derivatives with diverse substitutions.
Experimental Protocol: General Synthesis of N-substituted 5-Acetamidonaphthalene-1-sulfonamides
A solution of the desired amine (1.1 mmol) and a base such as pyridine or triethylamine (1.5 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) is prepared and cooled to 0 °C. To this stirred solution, 5-acetamidonaphthalene-1-sulfonyl chloride (1.0 mmol) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.[1]
Potential Applications and Biological Activities
Derivatives of the this compound scaffold are predicted to exhibit a broad spectrum of biological activities based on the known pharmacology of related sulfonamide compounds. The primary areas of therapeutic interest include oncology, infectious diseases, and metabolic disorders.
Anticancer Activity
Sulfonamides are a well-established class of anticancer agents. The naphthalene and acetamido moieties can be modified to enhance potency and selectivity against various cancer cell lines.
2.1.1. Enzyme Inhibition in Oncology
-
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[2][3][4] These enzymes are crucial for tumor growth and metastasis by regulating the tumor microenvironment's pH.[3] Inhibition of these CAs can disrupt tumor progression and enhance the efficacy of other cancer therapies.[3][4]
-
Kinase Inhibition: The naphthalene scaffold is a key feature in several small-molecule kinase inhibitors.[5] Derivatives may act as inhibitors of key signaling kinases such as Raf and CDK9, which are often dysregulated in cancer.[5][6]
-
Aromatase Inhibition: Naphthalene-containing compounds have shown potential as aromatase inhibitors, a key target in hormone-dependent breast cancer.[7]
Table 1: Anticancer Activity of Structurally Related Naphthalene-Sulfonamide Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6-Acetylnaphthalene-2-sulfonamide derivatives | MCF-7 (Breast Cancer) | 2.15 - 2.33 | Cytotoxic, STAT3 phosphorylation inhibition | [8] |
| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast Cancer) | 2.33 - 7.39 | Cytotoxic, Aromatase Inhibition | [7] |
| Naphthalene-based diarylamides | A375 (Melanoma) | >90% inhibition at 10 µM | Pan-Raf Kinase Inhibition | [5] |
| Sulfonamide Derivatives | MV4-11 (Leukemia) | 0.0038 | CDK9 Inhibition | [6] |
2.1.2. Disruption of Microtubule Polymerization
Certain sulfonamide derivatives bearing a naphthalene moiety have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
Human cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial and Antioxidant Activities
Acetamidosulfonamide derivatives have been investigated for their potential as antimicrobial and antioxidant agents. The core structure can be modified to enhance activity against various bacterial and fungal strains. Additionally, these compounds have shown radical scavenging and superoxide dismutase (SOD)-like activities.[1]
Table 2: Antioxidant Activity of Acetamidosulfonamide Derivatives
| Compound | Radical Scavenging Activity (%) | Superoxide Dismutase (SOD) Activity (%) | Reference |
| Compound 15 (pyridyl-ethyl derivative) | Most Potent | 38.54 | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
A solution of the test compound at various concentrations is added to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The mixture is shaken and allowed to stand in the dark for 30 minutes. The absorbance is then measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Other Potential Applications
-
Fatty Acid Binding Protein 4 (FABP4) Inhibition: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4, a therapeutic target for diabetes and atherosclerosis.[9]
-
Urease Inhibition: Acetamide-sulfonamide scaffolds have been explored as urease inhibitors, which has implications for treating infections caused by urease-producing bacteria like Helicobacter pylori.
Pharmacokinetics
The pharmacokinetic profile of sulfonamides can be variable and is influenced by the nature of the substituents. Generally, sulfonamides are well-absorbed orally, distribute widely in the body, and are metabolized in the liver, primarily through N-acetylation.[10] The N4-acetyl derivatives are often less soluble and may have different activity profiles. Excretion occurs mainly through the kidneys. For the development of this compound derivatives as therapeutic agents, a thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties will be crucial.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Based on the extensive research on related sulfonamide derivatives, these compounds are anticipated to exhibit significant anticancer, antimicrobial, and enzyme-inhibiting properties. Future research should focus on the synthesis and screening of a diverse library of these derivatives to identify lead compounds with high potency and selectivity for specific biological targets. Detailed structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in optimizing their therapeutic potential. Furthermore, comprehensive preclinical evaluation, including in vivo efficacy and pharmacokinetic studies, will be necessary to translate these promising compounds into clinical candidates.
References
- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Biological Activity Screening of Novel Acetamidonaphthalene Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the biological activity screening of novel acetamidonaphthalene sulfonamides. Sulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of an acetamidonaphthalene scaffold presents a promising strategy for developing new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.
This document outlines detailed experimental protocols for assessing two primary areas of biological activity: anticancer and antimicrobial efficacy. It includes methodologies for in vitro screening, guidance on mechanism of action studies, and templates for robust data presentation. Furthermore, this guide utilizes visualizations to clarify complex workflows and biological pathways, providing a clear roadmap from compound synthesis to lead candidate identification.
Overall Screening Workflow
The journey from a novel compound to a potential drug candidate involves a systematic, multi-stage screening process. This workflow ensures that compounds are efficiently evaluated for efficacy and safety, allowing researchers to prioritize the most promising candidates for further development.
Caption: High-level workflow for synthesis and screening.
Anticancer Activity Screening
Sulfonamides have been investigated as potent anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression like carbonic anhydrases, kinases, and matrix metalloproteinases.[4][5] A primary goal is to assess the cytotoxicity of novel acetamidonaphthalene sulfonamides against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized to compare the potency of different derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard metric.
| Compound ID | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | WI-38 (Normal Fibroblast) IC₅₀ (µM) | Selectivity Index* (WI-38 / Cancer Cell) |
| ANS-001 | 4.5 ± 0.3 | 7.2 ± 0.5 | 6.1 ± 0.4 | 5.5 ± 0.2 | > 100 | > 22.2 (HCT-116) |
| ANS-002 | 10.2 ± 0.8 | 15.1 ± 1.1 | 12.8 ± 0.9 | 11.9 ± 0.7 | > 100 | > 9.8 (HCT-116) |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.0 ± 0.1 | 5.3 ± 0.4 | 6.6 (HCT-116) |
| *Selectivity Index (SI) is a ratio of the cytotoxicity against normal cells to that against cancer cells. A higher SI value indicates greater cancer cell-specific toxicity. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal cell line (e.g., WI-38).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds (acetamidonaphthalene sulfonamides) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (medium with DMSO), and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 5-Acetamidonaphthalene-1-sulfonamide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of 5-Acetamidonaphthalene-1-sulfonamide, a compound of significant interest to researchers and drug development professionals. Based on current scientific literature, this document details the molecular target, associated signaling pathways, and the experimental basis for these findings.
Core Mechanism: Inhibition of Fatty Acid Binding Protein 4 (FABP4)
By binding to FABP4, this compound is believed to competitively displace endogenous fatty acids, thereby modulating downstream signaling cascades. This inhibitory action has significant implications for cellular processes such as lipolysis and inflammatory responses.
Quantitative Data
As of the latest literature review, specific quantitative inhibitory data (e.g., IC50, Kᵢ) for this compound against FABP4 has not been published. Research has focused on the structure-activity relationship of a broader series of naphthalene-1-sulfonamide derivatives, with some analogues exhibiting potent inhibition of FABP4.
Signaling Pathways Modulated by this compound
The inhibition of FABP4 by this compound is anticipated to impact key signaling pathways, primarily the IKK/NF-κB inflammatory pathway. By preventing fatty acid binding to FABP4, the subsequent activation of this pathway is attenuated, leading to a reduction in the expression of pro-inflammatory cytokines.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The primary experimental method used to identify and characterize inhibitors of FABP4 in the naphthalene-1-sulfonamide class is a fluorescence displacement assay. The following is a generalized protocol based on methodologies reported in the literature.
Protocol: FABP4 Inhibition Assay using a Fluorescent Probe
1. Objective: To determine the inhibitory potential of this compound against human FABP4 by measuring the displacement of a fluorescent probe.
2. Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, 1,8-ANS)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FABP4 in assay buffer.
-
Prepare a stock solution of the fluorescent probe in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a fixed concentration of FABP4 protein.
-
Add the fluorescent probe to each well at a concentration that gives a robust fluorescence signal upon binding to FABP4.
-
Add varying concentrations of this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., for 1,8-ANS, excitation ~350 nm, emission ~480 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the test compound to the control wells (with and without FABP4).
-
The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the FABP4 fluorescence displacement assay.
Conclusion
An In-depth Technical Guide to the Solubility and Stability of 5-Acetamidonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Acetamidonaphthalene-1-sulfonamide. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also outlines detailed experimental protocols for determining these properties, based on established methodologies for analogous sulfonamide compounds.
Introduction
This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, formulation, and analytical studies. This document summarizes the available qualitative data and provides a framework for generating the necessary quantitative data.
Solubility Profile
Currently, only qualitative solubility information for this compound is readily available.[1] The compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), hot Ethanol, and hot Methanol.[1] To facilitate further research and application, quantitative determination of its solubility in a range of pharmaceutically relevant solvents at various temperatures is crucial.
Quantitative Solubility Data
The following table is a template for presenting experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data not available | Data not available | Isothermal Saturation |
| Ethanol | 25 | Data not available | Data not available | Isothermal Saturation |
| Methanol | 25 | Data not available | Data not available | Isothermal Saturation |
| Acetone | 25 | Data not available | Data not available | Isothermal Saturation |
| Acetonitrile | 25 | Data not available | Data not available | Isothermal Saturation |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Isothermal Saturation |
| Propylene Glycol | 25 | Data not available | Data not available | Isothermal Saturation |
| Polyethylene Glycol 400 | 25 | Data not available | Data not available | Isothermal Saturation |
Experimental Protocol for Solubility Determination (Isothermal Saturation Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for Isothermal Solubility Determination.
Stability Profile
Based on available Safety Data Sheets (SDS), this compound is stable under normal storage conditions.[2][3] However, it is noted to be moisture-sensitive.[4] Comprehensive stability studies under various stress conditions are necessary to fully characterize its degradation profile.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following table outlines the recommended stress conditions.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Observations/Degradation (%) |
| Hydrolysis (Acidic) | 0.1 N HCl | 60 | 24, 48, 72 hours | Data not available |
| Hydrolysis (Basic) | 0.1 N NaOH | 60 | 24, 48, 72 hours | Data not available |
| Hydrolysis (Neutral) | Water | 60 | 24, 48, 72 hours | Data not available |
| Oxidative | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Data not available |
| Thermal | Dry Heat | 80 | 24, 48, 72 hours | Data not available |
| Photolytic | UV light (254 nm) & Fluorescent light | Room Temperature | 24, 48, 72 hours | Data not available |
Experimental Protocol for Forced Degradation Studies
This protocol provides a general procedure for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Forced degradation chamber (for thermal and photolytic studies)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the mixture at 60°C and withdraw samples at specified time points. Neutralize the samples before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the mixture at 60°C and withdraw samples at specified time points. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with water. Keep the mixture at 60°C and withdraw samples at specified time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature and withdraw samples at specified time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Dissolve samples in a suitable solvent at specified time points for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and fluorescent light in a photostability chamber. Analyze samples at specified time points.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and quantify the parent compound and any degradation products.
Potential Degradation Pathway of Sulfonamides
The following diagram illustrates a generalized degradation pathway for sulfonamides, which may be applicable to this compound. The primary degradation routes often involve cleavage of the sulfonamide bond.
Caption: Generalized Sulfonamide Degradation Pathway.
Conclusion
This technical guide highlights the current knowledge on the solubility and stability of this compound. While qualitative information is available, there is a clear need for comprehensive quantitative studies to fully characterize this compound. The experimental protocols and data presentation templates provided herein offer a robust framework for researchers to generate and report the necessary data, which will be invaluable for the future development and application of this molecule.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 5-Acetamidonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-Acetamidonaphthalene-1-sulfonamide, a key intermediate in medicinal chemistry and drug development. The procedure outlines the acetylation of 5-Aminonaphthalene-1-sulfonamide.
Chemical Properties and Data
A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference.
| Compound Name | 5-Aminonaphthalene-1-sulfonamide (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₁₀N₂O₂S | C₁₂H₁₂N₂O₃S[1] |
| Molecular Weight | 222.26 g/mol | 264.3 g/mol [1] |
| Appearance | Off-white to grayish powder | Expected to be a solid, color to be determined |
| Solubility | Soluble in hot water[2] | Expected to be soluble in organic solvents |
| Purity (Typical) | ≥85% (technical grade)[2] | To be determined by analysis |
| Expected Yield | Not Applicable | >80% (Theoretical) |
| Expected Melting Point | Not determined | To be determined by analysis |
| Key IR Peaks (cm⁻¹) | ~3400-3200 (N-H), ~1330 & 1150 (S=O) | ~3300 (N-H), ~1670 (C=O), ~1330 & 1150 (S=O) |
| Key ¹H NMR Signals (δ, ppm) | Aromatic protons, -NH₂ protons, -SO₂NH₂ protons | Aromatic protons, -NHCOCH₃, -SO₂NH₂ protons, CH₃ singlet (~2.1 ppm) |
Experimental Protocol: Synthesis of this compound
This protocol details the N-acetylation of 5-Aminonaphthalene-1-sulfonamide using acetic anhydride.
Materials and Reagents
-
5-Aminonaphthalene-1-sulfonamide
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask, add 10.0 g of 5-Aminonaphthalene-1-sulfonamide.
-
To the flask, add 50 mL of glacial acetic acid.
-
Stir the mixture at room temperature to obtain a suspension.
-
-
Acetylation Reaction:
-
Slowly add 1.2 equivalents of acetic anhydride to the suspension while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. This will precipitate the crude product.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water (2 x 50 mL) to remove any remaining acetic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR) spectra to confirm the structure of the final product. The presence of a carbonyl peak (~1670 cm⁻¹) in the IR spectrum and a methyl singlet (~2.1 ppm) in the ¹H NMR spectrum are indicative of successful acetylation.
-
Determine the final yield of the purified product.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: 5-Acetamidonaphthalene-1-sulfonamide as a Fluorescent Probe for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Acetamidonaphthalene-1-sulfonamide as a fluorescent probe for cellular imaging. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is largely based on the well-established properties and applications of structurally similar naphthalene-sulfonamide derivatives, such as dansyl amide and 8-anilinonaphthalene-1-sulfonic acid (ANS). These analogs are classic examples of environment-sensitive fluorophores.
Principle of Action
This compound belongs to the family of naphthalene-based fluorescent probes. The fluorescence of these molecules, particularly their emission spectra and quantum yield, is highly sensitive to the polarity of their microenvironment. In aqueous, polar environments, the probe typically exhibits weak fluorescence. However, upon binding to hydrophobic regions, such as the hydrophobic pockets of proteins or lipid membranes, the probe experiences a less polar environment, leading to a significant increase in fluorescence intensity and a blue shift in the emission maximum. This solvatochromic behavior makes it a potential tool for studying protein conformation, protein-ligand interactions, and membrane properties within living cells.
Potential Applications in Cell Imaging
-
Probing Hydrophobic Sites on Proteins: The primary application of this type of probe is to detect and characterize hydrophobic sites on proteins. Changes in protein conformation that expose or conceal these sites can be monitored by changes in the probe's fluorescence.
-
Monitoring Protein Aggregation: Protein aggregation often involves the exposure of hydrophobic residues. This compound could potentially be used to monitor the kinetics and extent of protein aggregation in cellular models of diseases such as Alzheimer's or Parkinson's.
-
Investigating Drug-Protein Interactions: The binding of a drug to a target protein can alter the protein's conformation and the accessibility of hydrophobic pockets. This probe could be used in competition binding assays to screen for drugs that bind to specific hydrophobic sites.
-
Visualizing Cellular Membranes: The probe may partition into lipid membranes, and its fluorescence characteristics could report on the local membrane environment and changes in membrane fluidity or composition.
Quantitative Data of Structurally Similar Probes
The following table summarizes the key photophysical properties of dansyl amide and 8-anilinonaphthalene-1-sulfonic acid (ANS), which are structurally related to this compound and serve as a reference for its expected behavior.
| Property | Dansyl Amide (in non-polar solvent) | Dansyl Amide (in polar solvent) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) (bound to protein) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) (in water) |
| Excitation Maximum (λex) | ~350 nm | ~350 nm | ~350-380 nm | ~350-380 nm |
| Emission Maximum (λem) | ~520 nm | ~550 nm | ~470-480 nm | ~515-540 nm[1] |
| Stokes Shift | High | High | High | High |
| Quantum Yield (Φ) | High | Low | High | Very Low[1] |
| Fluorescence Lifetime | 10-20 ns (protein-conjugated)[2] | Shorter | 2-5 ns (solvent-exposed) to 10-15 ns (solvent-shielded)[1] | Shorter |
Note: The exact photophysical properties of this compound will need to be experimentally determined.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell imaging, based on standard procedures for similar fluorescent probes. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1-10 mM):
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-quality, anhydrous dimethyl sulfoxide (DMSO). Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution to the desired final concentration in a physiologically compatible buffer, such as phosphate-buffered saline (PBS) or cell culture medium without serum. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.
-
Protocol 2: Live Cell Staining and Imaging
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture the cells to the desired confluency (typically 60-80%) in a complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the working solution of this compound to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove the unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters. Based on the properties of similar compounds, a DAPI or UV filter set (e.g., excitation ~350 nm, emission ~460 nm long-pass) is a reasonable starting point. The emission filter should be selected to capture the expected blue-shifted fluorescence upon binding to hydrophobic targets.
-
Acquire images using a sensitive camera.
-
Protocol 3: Fixed Cell Staining
-
Cell Culture and Fixation:
-
Culture cells as described in Protocol 2.
-
Aspirate the culture medium and wash once with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
Follow the staining, washing, and imaging steps as described in Protocol 2.
-
Visualizations
Below are diagrams illustrating the theoretical basis and workflow for using this compound as a fluorescent probe.
Caption: Signaling pathway of the fluorescent probe.
References
High-performance liquid chromatography (HPLC) method for 5-Acetamidonaphthalene-1-sulfonamide analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Acetamidonaphthalene-1-sulfonamide.
This document provides a comprehensive guide for the quantitative analysis of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocol is designed to be straightforward and reproducible for use in research and quality control environments.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this HPLC method for the analysis of this compound.
| Parameter | Result |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 98% - 102% |
| Precision (RSD%) | < 2% |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful implementation of this analytical method.
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid, 88%
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A suitable system would be a Waters Alliance HPLC system or similar.
-
Analytical column: A C18 reversed-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is recommended for optimal separation[1][2].
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
4. HPLC Method Parameters
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-12 min: Linear gradient to 5% A, 95% B
-
12-15 min: 5% A, 95% B
-
15-15.1 min: Linear gradient to 95% A, 5% B
-
15.1-20 min: 95% A, 5% B (Column re-equilibration)
-
-
Column Temperature: 30°C[3]
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Run Time: 20 minutes
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linear range of the method.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of the organic mobile phase (e.g., 90% Acetonitrile/10% Water) for 30 minutes, followed by storage in an appropriate solvent (e.g., Acetonitrile/Water, 80:20).
7. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
References
Application Notes and Protocols for the NMR Analysis of 5-Acetamidonaphthalene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) analysis of 5-Acetamidonaphthalene-1-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. This document outlines the expected NMR spectral data, experimental protocols for data acquisition, and a potential biological context for this molecule.
Introduction
This compound is an aromatic sulfonamide derivative. The structural elucidation and purity assessment of this compound are critical in drug discovery and development, with NMR spectroscopy being the primary analytical tool for this purpose. This document provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound, along with detailed protocols for sample preparation and NMR data acquisition. Furthermore, we explore a potential signaling pathway in which this class of molecules may be involved, providing a broader context for its biological relevance.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 - 10.5 | s | NH (Acetamido) |
| ~8.2 - 8.4 | d | H-4 |
| ~8.0 - 8.2 | d | H-2 |
| ~7.8 - 8.0 | d | H-8 |
| ~7.5 - 7.7 | t | H-3 |
| ~7.4 - 7.6 | t | H-7 |
| ~7.3 - 7.5 | d | H-6 |
| ~7.2 (broad) | s | NH₂ (Sulfonamido) |
| ~2.1 | s | CH₃ (Acetamido) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (Acetamido) |
| ~138.0 | C-5 |
| ~135.0 | C-1 |
| ~130.0 | C-4a |
| ~129.0 | C-8a |
| ~128.5 | C-4 |
| ~128.0 | C-2 |
| ~126.0 | C-8 |
| ~125.0 | C-3 |
| ~124.0 | C-7 |
| ~123.0 | C-6 |
| ~24.0 | CH₃ (Acetamido) |
Experimental Protocols
The following protocols provide a standardized methodology for the NMR analysis of this compound. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for sulfonamides.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette before transferring to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Potential Biological Significance and Signaling Pathway
Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. A prominent mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.
The sulfonamide moiety of this compound can act as a zinc-binding group, anchoring the molecule to the active site of carbonic anhydrases and inhibiting their function. The inhibition of specific CA isoforms, particularly those overexpressed in cancer cells like CA IX and CA XII, can lead to a disruption of pH regulation in the tumor microenvironment, ultimately hindering cancer cell growth and survival.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide-containing molecule like this compound.
Conclusion
This document provides a comprehensive guide for the NMR analysis of this compound. The predicted spectral data and detailed experimental protocols will aid researchers in the structural verification and purity assessment of this compound. The exploration of its potential role as a carbonic anhydrase inhibitor provides a valuable context for its application in drug discovery and development. Further experimental studies are warranted to confirm the predicted NMR data and to elucidate the specific biological targets and mechanisms of action of this molecule.
References
Application Notes and Protocols: In Vitro Assays for 5-Acetamidonaphthalene-1-sulfonamide in Drug Discovery
Introduction
5-Acetamidonaphthalene-1-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold that has been a cornerstone of medicinal chemistry for decades.[1] Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic effects.[2][3] Their therapeutic efficacy often stems from the specific inhibition of key enzymes. Two of the most well-characterized targets for sulfonamides are carbonic anhydrases (CAs) and the bacterial enzyme dihydropteroate synthase (DHPS).[2][4]
These application notes provide detailed protocols for key in vitro assays relevant for characterizing the biological activity of this compound and related analogs in a drug discovery context. The described methods include enzymatic inhibition assays for carbonic anhydrase, antibacterial susceptibility testing, and fluorescence-based binding assays.
Application I: Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] They play crucial roles in numerous physiological processes, including pH homeostasis, respiration, and secretion.[6] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6] Sulfonamides are a prominent class of CA inhibitors.[2]
Quantitative Data: Inhibition of Carbonic Anhydrases by Sulfonamides
The following table summarizes inhibitory activities of various sulfonamide compounds against different carbonic anhydrase isoforms, providing a reference for expected potency.
| Compound | CA Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Acetazolamide | CA I, II, IV, IX, XII | IC₅₀ = 16.3 ± 2 nM | [7] |
| 4-hydroxymethyl-benzenesulfonamide | EhiCA (β-CA) | Kᵢ = 36 nM | [8] |
| 4-hydroxyethyl-benzenesulfonamide | EhiCA (β-CA) | Kᵢ = 89 nM | [8] |
| Sulfanilyl-sulfonamides | EhiCA (β-CA) | Kᵢ = 285–331 nM | [8] |
| Acetazolamide | EhiCA (β-CA) | Kᵢ = 509 nM | [8] |
| Methazolamide | EhiCA (β-CA) | Kᵢ = 763 nM | [8] |
| Ethoxzolamide | EhiCA (β-CA) | Kᵢ = 845 nM | [8] |
Experimental Protocol: Colorimetric CA Inhibition Assay
This protocol is adapted from commercially available CA inhibitor screening kits and utilizes the esterase activity of carbonic anhydrase.[7][9] The enzyme cleaves an ester substrate to release a chromogenic product, which can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
96-well clear, flat-bottom microplate
-
Multi-well absorbance microplate reader
-
CA Assay Buffer
-
CA Dilution Buffer
-
Recombinant human CA enzyme (e.g., CAII)
-
CA Substrate (e.g., 4-Nitrophenyl acetate)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Acetazolamide)[7]
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare CA Enzyme working solution by diluting the stock enzyme in CA Dilution Buffer.
-
Prepare a 10X stock solution of the test compound and positive control inhibitor in the preferred solvent (e.g., DMSO).
-
-
Assay Plate Setup: Prepare wells for Background Control (BC), Enzyme Control (EC), Solvent Control (SC), and Test Compound (S).
-
BC Wells: Add 85 µL of CA Assay Buffer.
-
EC Wells: Add 80 µL of CA Assay Buffer and 5 µL of CA Enzyme working solution.
-
SC Wells: Add 80 µL of CA Assay Buffer and 5 µL of CA Enzyme working solution.
-
S Wells: Add 80 µL of CA Assay Buffer and 5 µL of CA Enzyme working solution.
-
-
Compound Addition:
-
Add 10 µL of the appropriate solvent to the SC wells.
-
Add 10 µL of the 10X test compound solution to the S wells.
-
Add 10 µL of the 10X positive control solution to its designated wells.
-
Add 10 µL of solvent to the BC and EC wells.
-
-
Incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow for the enzyme-inhibitor interaction.[7][8]
-
Substrate Addition: Add 5 µL of CA Substrate to all wells. Mix well.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at room temperature, recording data every 1-2 minutes for at least 30-60 minutes.[7][9]
-
Data Analysis:
-
Choose two time points (t₁ and t₂) in the linear range of the reaction.[7]
-
Calculate the rate of reaction (ΔAbs/Δt) for all wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [(Rate_SC - Rate_S) / Rate_SC] * 100
-
Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application II: Antibacterial Dihydropteroate Synthase (DHPS) Inhibition Assay
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4][10] Since humans do not possess this enzyme (obtaining folate from their diet), DHPS is an excellent selective target for antibiotics.[11] The most common in vitro assay to measure this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antibacterial Activity of Sulfonamides
The following table presents MIC values for representative sulfonamide analogs against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| FQ5 | P. aeruginosa ATCC 25923 | 16 | [11][12] |
| FQ5 | S. aureus ATCC 27853 | 32 | [11][12] |
| FQ5 | E. coli ATCC 35401 | 16 | [11][12] |
| FQ5 | B. subtilis ATCC 6633 | 16 | [11][12] |
| FQ6, FQ7, FQ12 | P. aeruginosa ATCC 25923 | 128 | [11][12] |
| FQ6, FQ7, FQ12 | S. aureus ATCC 27853 | 256 | [11][12] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well U-bottom microplates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control Antibiotic (e.g., Sulfamethoxazole)
-
Spectrophotometer or microplate reader (for OD₆₀₀ measurement)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 2X the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This results in 100 µL per well with serially diluted compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well, which receives 100 µL of sterile MHB). This brings the final volume to 200 µL and the inoculum to 5 x 10⁵ CFU/mL.
-
Include a growth control well containing only bacteria and MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Application III: Fluorescence-Based Binding Assays
The naphthalene moiety in this compound provides intrinsic fluorescent properties that can be exploited in binding assays.[13][14] For instance, 5-dimethylamino-1-naphthalene sulfonamide (dansylamide), a structurally related compound, is a well-known fluorescent probe for carbonic anhydrase.[15] Binding to a protein's active site often alters the fluorescent properties (intensity, emission wavelength, polarization) of a small molecule, providing a direct method to quantify binding affinity.
Experimental Protocol: Generic Fluorescence Binding Assay
This protocol describes a general method to measure the binding of a fluorescent ligand to a target protein by monitoring changes in fluorescence intensity.
Materials:
-
96-well black, flat-bottom microplate (low-binding)
-
Spectrofluorometer or fluorescence plate reader
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Purified Target Protein
-
Test Compound (this compound) dissolved in DMSO
Procedure:
-
Determine Optimal Wavelengths:
-
Scan the emission spectrum of the test compound in assay buffer to determine its maximum emission wavelength (λₑₘ) when excited at a suitable excitation wavelength (λₑₓ).
-
Scan the emission spectrum of the compound in the presence of a saturating concentration of the target protein to observe any spectral shifts or changes in intensity.
-
-
Assay Setup:
-
Prepare a series of dilutions of the target protein in the assay buffer.
-
In the wells of the 96-well plate, add the protein dilutions.
-
Add a fixed, low concentration (typically in the low nanomolar range) of the test compound to each well.
-
Include control wells with the compound only (no protein) and buffer only (blank).
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow binding to reach equilibrium.
-
Measurement:
-
Measure the fluorescence intensity in each well at the predetermined λₑₓ / λₑₘ.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the change in fluorescence intensity (ΔF) against the concentration of the target protein.
-
Fit the data to a suitable binding isotherm (e.g., one-site specific binding) to calculate the dissociation constant (Kₔ).
-
References
- 1. scilit.com [scilit.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. abcam.cn [abcam.cn]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unexpected binding mode of the sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide to human carbonic anhydrase II. Implications for the development of a zinc biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Labeling of Proteins with 5-Acetamidonaphthalene-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in biochemical research and drug development, enabling precise control over the placement of probes, drugs, and other functionalities. This document provides detailed application notes and protocols for the site-specific labeling of proteins using derivatives of 5-Acetamidonaphthalene-1-sulfonamide. This fluorophore serves as a versatile reporter for studying protein structure, function, and interactions.
The protocols described herein are based on the principles of proximity-induced chemistry, specifically utilizing N-acyl-N-alkyl sulfonamide (NASA) reagents to achieve highly selective covalent modification of lysine residues.[1][2][3] By tethering a this compound fluorophore to a NASA reactive group, researchers can create probes for targeted protein labeling.
Principle of the Method
The core of this labeling strategy is the use of a ligand-directed N-acyl-N-alkyl sulfonamide (LDNASA) reagent. This reagent consists of three key components:
-
A Ligand: This moiety recognizes and binds to a specific site on the target protein. This can be a known small molecule inhibitor, a substrate analog, or a peptide tag recognition motif.
-
A Reactive N-acyl-N-alkyl sulfonamide (NASA) Group: This electrophilic group is relatively stable in solution but becomes highly reactive towards nucleophilic amino acid side chains, particularly lysine, when brought into close proximity by the ligand.[3][4]
-
A this compound Reporter: This fluorescent group allows for the detection and characterization of the labeled protein.
The binding of the ligand to the protein of interest increases the local concentration of the NASA group around a specific surface-exposed lysine residue, dramatically accelerating the rate of acylation and leading to the formation of a stable amide bond.
Data Presentation
Table 1: Quantitative Parameters of Ligand-Directed NASA-based Labeling
| Parameter | Typical Value | Reference |
| Second-order rate constant (k₂) | ~10⁴ M⁻¹s⁻¹ | [4] |
| Required Ligand Affinity (Kd) | Submicromolar | [3] |
| Effective Molarity | ~10 mM | [3] |
| Target Amino Acid | Lysine | [1][3] |
Table 2: Spectroscopic Properties of Naphthalene-based Fluorescent Probes
| Property | Estimated Value for Protein-Conjugated this compound | Notes |
| Excitation Maximum (λex) | ~350 - 380 nm | Dependent on local environment |
| Emission Maximum (λem) | ~450 - 500 nm | Dependent on local environment and solvent polarity |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly sensitive to the polarity of the microenvironment |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Can be influenced by protein dynamics and quenching effects |
Note: The values in Table 2 are estimations based on the properties of similar naphthalene-based fluorophores and will require experimental determination for the specific protein conjugate.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based NASA Probe for His-tag Labeling
This protocol describes the synthesis of a probe designed to label a lysine residue within a His-tagged protein, utilizing a Ni²⁺-NTA complex as the guiding "ligand".[1][2]
Materials:
-
5-Acetamidonaphthalene-1-sulfonyl chloride
-
N-(5-aminopentyl)acetamide
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
NiCl₂
-
Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (NTA-amine)
Procedure:
-
Synthesis of 5-Acetamidonaphthalene-1-sulfonamido-pentyl-amine:
-
Dissolve 5-Acetamidonaphthalene-1-sulfonyl chloride in DCM.
-
Add N-(5-aminopentyl)acetamide and TEA.
-
Stir at room temperature overnight.
-
Purify the product by column chromatography.
-
-
Activation of the Amine with DSC:
-
Dissolve the product from step 1 in DMF.
-
Add DSC and TEA.
-
Stir at room temperature for 2 hours to form the N-succinimidyl carbamate.
-
-
Coupling to NTA-amine:
-
Add NTA-amine to the reaction mixture from step 2.
-
Stir at room temperature overnight.
-
Purify the NTA-probe conjugate by HPLC.
-
-
Formation of the Ni²⁺-NTA-NASA Probe:
-
Dissolve the purified NTA-probe in buffer (e.g., PBS).
-
Add a 2-fold molar excess of NiCl₂.
-
The final probe is ready for protein labeling.
-
Protocol 2: Site-Specific Labeling of a His-tagged Protein
Materials:
-
Purified His-tagged protein containing a lysine residue (e.g., in a KH₆ or H₆K tag).
-
Ni²⁺-NTA-5-Acetamidonaphthalene-1-sulfonamide NASA probe (from Protocol 1).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
SDS-PAGE reagents.
-
Fluorescence imaging system.
Procedure:
-
Reaction Setup:
-
Prepare a solution of the His-tagged protein in PBS. A typical starting concentration is 1-10 µM.
-
Add the Ni²⁺-NTA-NASA probe to the protein solution. A 1:1 to 3:1 molar ratio of probe to protein is a good starting point.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at different time points (e.g., 5 min, 15 min, 30 min, 1h, 2h) to monitor the reaction progress.[1]
-
-
Analysis of Labeling:
-
Quench the reaction in the aliquots by adding SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled protein using an in-gel fluorescence scanner with appropriate excitation and emission wavelengths for the this compound fluorophore.
-
Coomassie staining of the gel can be performed to visualize the total protein.
-
-
Purification of the Labeled Protein:
-
If necessary, remove excess probe by size-exclusion chromatography or dialysis.
-
Visualizations
References
Visualizing 5-Acetamidonaphthalene-1-sulfonamide in Live Cells Using Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of 5-Acetamidonaphthalene-1-sulfonamide in live cells utilizing fluorescence microscopy. This small molecule, a sulfonamide derivative, holds potential for investigation as a fluorescent probe to study cellular processes and drug distribution. These guidelines are designed to assist researchers in designing and executing robust live-cell imaging experiments.
Introduction
This compound is a compound belonging to the sulfonamide class of molecules. While its intrinsic fluorescent properties are not extensively documented, its structural similarity to dansyl derivatives suggests it may exhibit fluorescence useful for cellular imaging. Sulfonamides are a well-established class of therapeutic agents known to target specific cellular enzymes, most notably carbonic anhydrases. The ability to visualize the subcellular localization and dynamics of this compound can provide valuable insights into its mechanism of action, cellular uptake, and potential as a drug candidate or a fluorescent probe for studying enzyme activity.
Fluorescence microscopy offers a powerful, non-invasive method to observe molecules within living cells in real-time. By leveraging the potential fluorescence of this compound, researchers can gain a deeper understanding of its biological interactions at the subcellular level.
Predicted Fluorescent Properties
Direct experimental data on the fluorescent properties of this compound is limited. However, based on the spectral characteristics of structurally related dansyl amides, we can predict a range of excitation and emission wavelengths. Dansyl amides typically exhibit an excitation maximum around 335-350 nm, with an emission maximum that is sensitive to the polarity of the local environment (solvatochromism), generally falling within the 520-550 nm range.[1] Notably, when bound to proteins such as carbonic anhydrase II, dansyl amide has been reported to have an excitation maximum at 280 nm and an emission maximum at 470 nm.[2]
Table 1: Predicted Spectral Properties of this compound
| Property | Predicted Value | Notes |
| Excitation Maximum (λex) | ~340 nm (unbound) | May shift upon binding to cellular components. |
| ~280 nm (protein-bound) | Predicted based on dansyl amide binding to carbonic anhydrase.[2] | |
| Emission Maximum (λem) | ~530 nm | Highly dependent on the microenvironment polarity. |
| Stokes Shift | High | A large separation between excitation and emission wavelengths is expected.[1] |
| Quantum Yield | Variable | Expected to increase in non-polar environments (e.g., protein binding sites). |
Experimental Protocols
The following protocols provide a general framework for visualizing this compound in live cells. Optimization of parameters such as probe concentration and incubation time will be necessary for specific cell types and experimental conditions.
Cell Culture and Preparation
-
Cell Seeding: Plate cells of interest (e.g., HeLa, A549, or other relevant cell lines) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture cells to a confluence of 60-80%.
-
Media: Use an appropriate complete culture medium for the chosen cell line. For imaging, consider using a phenol red-free medium to reduce background fluorescence.
Staining Protocol for Live-Cell Imaging
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration. A starting concentration range of 1-10 µM is recommended.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer to remove excess unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope equipped for live-cell imaging.
-
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and an environmental chamber to maintain 37°C and 5% CO₂.
-
Select appropriate filter sets based on the predicted spectral properties. A DAPI or similar UV filter set (Excitation: ~350/50 nm, Emission: ~460/50 nm) may be suitable for the unbound probe, while a filter set for blue fluorescence (Excitation: ~470/40 nm, Emission: ~525/50 nm) might be better for the protein-bound state.
-
-
Image Acquisition Parameters:
-
Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Optimize exposure time to achieve a good signal-to-noise ratio.
-
Acquire images in multiple fields of view to ensure the reproducibility of the observed localization patterns.
-
For dynamic studies, acquire time-lapse image series.
-
Table 2: Recommended Microscope Filter Sets
| Target State | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Predicted Unbound Probe | 350/50 | 400 | 460/50 |
| Predicted Protein-Bound Probe | 470/40 | 495 | 525/50 |
Potential Cellular Target and Signaling Pathway
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This reaction is fundamental to pH regulation, ion transport, and various metabolic pathways.[5][6] In cancer cells, specific CA isoforms, such as CA IX and CA XII, are often overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
The visualization of this compound could potentially allow for the direct observation of its interaction with cellular carbonic anhydrases.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment to visualize this compound.
Caption: General workflow for live-cell imaging of the fluorescent probe.
Data Presentation and Analysis
Table 3: Quantitative Image Analysis Summary
| Parameter | Control Cells | Treated Cells (Probe) | p-value |
| Mean Cytoplasmic Fluorescence Intensity (a.u.) | |||
| Mean Nuclear Fluorescence Intensity (a.u.) | |||
| Co-localization with Organelle Marker (e.g., Pearson's Coefficient) | |||
| Cell Viability (%) |
Image analysis software such as ImageJ/Fiji or commercial packages can be used to quantify fluorescence intensity in different subcellular compartments and to assess co-localization with specific organelle markers. Statistical analysis should be performed to determine the significance of any observed differences.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Incorrect filter set; Low probe concentration; Probe is not fluorescent in the cellular environment; Rapid efflux of the probe. | Verify microscope filter sets; Increase probe concentration or incubation time; Test probe fluorescence in vitro in different solvents; Use an efflux pump inhibitor. |
| High Background Fluorescence | Incomplete washing; Autofluorescence of cells or medium. | Increase the number and duration of wash steps; Use phenol red-free imaging medium; Acquire a background image from an unstained region and subtract it. |
| Phototoxicity/Cell Death | Excitation light is too intense; Prolonged exposure to excitation light. | Reduce excitation light intensity; Decrease exposure time; Use a more sensitive camera; Acquire images less frequently in time-lapse experiments. |
| Blurry Images | Incorrect focus; Cells are not healthy. | Check focus carefully; Ensure cells are healthy and adherent before and during imaging. |
Conclusion
The protocols and guidelines presented here offer a comprehensive starting point for researchers interested in visualizing this compound in live cells. By leveraging its potential fluorescent properties, it may be possible to gain valuable insights into its subcellular distribution, dynamics, and interactions with cellular targets such as carbonic anhydrases. Careful optimization of the experimental parameters will be key to achieving high-quality, reproducible results.
References
- 1. Dansyl amide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetamidonaphthalene-1-sulfonamide
Welcome to the technical support center for the synthesis of 5-Acetamidonaphthalene-1-sulfonamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process starting from 5-Aminonaphthalene-1-sulfonic acid.
-
Acetylation: The amino group of 5-Aminonaphthalene-1-sulfonic acid is first protected by acetylation, commonly using acetic anhydride, to form 5-Acetamidonaphthalene-1-sulfonic acid.
-
Chlorosulfonation: The sulfonic acid group is then converted to a sulfonyl chloride using a chlorinating agent like thionyl chloride or chlorosulfonic acid, yielding 5-Acetamidonaphthalene-1-sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia to form the desired this compound.
Q2: What are the most common byproducts I should be aware of during this synthesis?
Several byproducts can form depending on the reaction conditions. The most common ones are:
-
5-Aminonaphthalene-1-sulfonamide: This can result from the hydrolysis of the acetamido group under harsh acidic or basic conditions during workup.
-
5-Acetamidonaphthalene-1-sulfonic acid: This is the hydrolysis product of the intermediate 5-Acetamidonaphthalene-1-sulfonyl chloride. It is crucial to minimize water content during the amination step.
-
Bis-(5-acetamidonaphthalene-1-sulfonyl)amine: This can form if the newly formed sulfonamide attacks another molecule of the sulfonyl chloride. Using an excess of ammonia can help to minimize this byproduct.
-
Di-sulfonated Naphthalene Derivatives: Under aggressive sulfonation conditions, a second sulfonyl group can be introduced onto the naphthalene ring.
-
Polymeric materials: Uncontrolled reactions can lead to the formation of polymeric tars, which can complicate purification.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with the exact ratio determined empirically. The starting material, intermediate, product, and byproducts should have different Rf values, allowing for clear visualization of the reaction's progress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of final product | 1. Incomplete reaction in one or more steps.2. Hydrolysis of the sulfonyl chloride intermediate.3. Formation of byproducts. | 1. Monitor each step by TLC to ensure completion before proceeding. Adjust reaction time and temperature as needed.2. Ensure all glassware is dry and use anhydrous solvents for the chlorosulfonation and amination steps.3. Use a slight excess of the acetylating agent and a larger excess of ammonia in the respective steps. Control the reaction temperature to minimize side reactions. |
| Product is difficult to purify | 1. Presence of multiple, closely related byproducts.2. Formation of insoluble polymeric material. | 1. Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system for purification. Recrystallization from a suitable solvent can also be effective.2. Maintain strict temperature control during the chlorosulfonation step. Adding the chlorinating agent slowly at a low temperature can prevent polymerization. |
| Product contains starting material (5-Aminonaphthalene-1-sulfonic acid) | Incomplete acetylation. | Ensure a slight excess of acetic anhydride is used and that the reaction goes to completion as monitored by TLC. |
| Product is contaminated with 5-Acetamidonaphthalene-1-sulfonic acid | Hydrolysis of 5-Acetamidonaphthalene-1-sulfonyl chloride during the amination step or workup. | Use anhydrous ammonia (e.g., ammonia gas bubbled through an anhydrous solvent or a solution of ammonia in an anhydrous solvent). Perform the workup at low temperatures and avoid prolonged exposure to aqueous acidic or basic conditions. |
| Mass balance is poor, with significant tar formation | Reaction temperature was too high, especially during chlorosulfonation. | Perform the chlorosulfonation at a controlled low temperature (e.g., 0-5 °C). Add the chlorosulfonating agent dropwise to manage the exothermic reaction. |
Summary of Potential Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Reason for Formation | Appearance |
| 5-Aminonaphthalene-1-sulfonamide | C₁₀H₁₀N₂O₂S | 222.27 | Hydrolysis of the acetamido group. | Off-white to light brown solid |
| 5-Acetamidonaphthalene-1-sulfonic acid | C₁₂H₁₁NO₄S | 265.29 | Hydrolysis of 5-Acetamidonaphthalene-1-sulfonyl chloride. | White to beige solid |
| Bis-(5-acetamidonaphthalene-1-sulfonyl)amine | C₂₄H₂₁N₃O₆S₂ | 527.58 | Reaction of the sulfonamide with the sulfonyl chloride. | Likely a high melting point solid |
| Di-sulfonated Naphthalene Byproducts | Variable | > 340 | Harsh sulfonation conditions. | Variable |
Experimental Protocols & Visualizations
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 5-Aminonaphthalene-1-sulfonic acid
-
Suspend 5-Aminonaphthalene-1-sulfonic acid (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) to the suspension.
-
Heat the mixture at reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-Acetamidonaphthalene-1-sulfonic acid.
Step 2: Chlorosulfonation of 5-Acetamidonaphthalene-1-sulfonic acid
-
Carefully add 5-Acetamidonaphthalene-1-sulfonic acid (1 equivalent) in portions to an excess of thionyl chloride (or chlorosulfonic acid) at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete by TLC.
-
Pour the reaction mixture carefully onto crushed ice to quench the excess chlorinating agent and precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-Acetamidonaphthalene-1-sulfonyl chloride.[1]
Step 3: Amination of 5-Acetamidonaphthalene-1-sulfonyl chloride
-
Dissolve 5-Acetamidonaphthalene-1-sulfonyl chloride (1 equivalent) in an anhydrous solvent such as THF or dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent (e.g., 7N ammonia in methanol) in excess.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the solid, and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis of this compound and key troubleshooting checkpoints.
Signaling Pathway of Byproduct Formation
Caption: Potential reaction pathways leading to the desired product and common byproducts from the key intermediate.
References
Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 5-Acetamidonaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sulfonylation of 5-acetamidonaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sulfonylation of 5-acetamidonaphthalene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive sulfonating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor mixing of reactants. | 1. Use fresh, anhydrous chlorosulfonic acid or fuming sulfuric acid. 2. For chlorosulfonation, gradually increase the temperature to 60-70°C after the initial addition. For sulfonation with sulfuric acid, higher temperatures (e.g., 160°C) might be needed for the thermodynamically favored product. 3. Increase the reaction time. Monitor the reaction progress using TLC. 4. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is not optimal for the desired isomer. 2. The directing effect of the acetamido group leads to a mixture of isomers. | 1. The acetamido group is an ortho-, para-director. Sulfonation at lower temperatures kinetically favors the formation of the alpha-isomer (sulfonation at the 4- or 8-position). Higher temperatures favor the thermodynamically more stable beta-isomer (sulfonation at the 2- or 6-position)[1][2]. For 5-acetamidonaphthalene, the primary products are likely to be 5-acetamidonaphthalene-2-sulfonic acid and 5-acetamidonaphthalene-4-sulfonic acid. Adjust the temperature to favor the desired isomer. 2. Isomer separation can be challenging. Fractional crystallization of the sulfonic acid or its salts may be effective. |
| Product is a Dark, Tarry Mass | 1. Reaction temperature is too high, leading to charring and side reactions. 2. The sulfonating agent was added too quickly, causing an uncontrolled exothermic reaction. | 1. Carefully control the reaction temperature. Use a cooling bath during the addition of the sulfonating agent. 2. Add the sulfonating agent dropwise with efficient stirring and cooling to maintain the desired temperature. |
| Hydrolysis of the Acetamido Group | The strong acidic conditions of the reaction can lead to the hydrolysis of the acetamido group, forming the corresponding amino-naphthalenesulfonic acid. | 1. Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired product. 2. Consider using a less harsh sulfonating agent if compatible with the desired transformation. |
| Difficulty in Isolating the Product | 1. The product is highly soluble in the aqueous workup solution. 2. The product has precipitated with other salts. | 1. After quenching the reaction with ice, the sulfonic acid product may be soluble. Salting out by adding a saturated solution of sodium chloride can help precipitate the sodium salt of the sulfonic acid. 2. The product can be purified by recrystallization from water or a water/ethanol mixture. |
Frequently Asked Questions (FAQs)
Q1: Which sulfonating agent should I use: chlorosulfonic acid or sulfuric acid?
A1: Both chlorosulfonic acid and sulfuric acid can be used for the sulfonylation of 5-acetamidonaphthalene.
-
Chlorosulfonic acid is a more reactive agent and the reaction can often be carried out at lower temperatures. It typically yields the corresponding sulfonyl chloride, which can be subsequently hydrolyzed to the sulfonic acid. This can be an advantage if the sulfonyl chloride is the desired intermediate for further reactions.
-
Sulfuric acid (often fuming sulfuric acid or oleum) is a more traditional sulfonating agent. The reaction generally requires higher temperatures to proceed at a reasonable rate. The product is the sulfonic acid directly.
The choice depends on the desired product (sulfonyl chloride vs. sulfonic acid) and the desired reaction conditions.
Q2: How can I control the position of the sulfonic acid group on the naphthalene ring?
A2: The position of sulfonation on the naphthalene ring is primarily controlled by the reaction temperature. In general, for naphthalene derivatives, sulfonation at lower temperatures is kinetically controlled and favors the formation of the alpha-isomer. At higher temperatures, the reaction is thermodynamically controlled and favors the more stable beta-isomer[1][2]. The acetamido group at the 5-position will also influence the regioselectivity.
Q3: What are the expected major products for the sulfonylation of 5-acetamidonaphthalene?
A3: The acetamido group is an activating ortho-, para-directing group. Therefore, the sulfonic acid group is expected to be introduced at the positions ortho or para to the acetamido group. The most likely products are 5-acetamidonaphthalene-2-sulfonic acid and 5-acetamidonaphthalene-4-sulfonic acid .
Q4: My final product is a salt. How do I convert it to the free sulfonic acid?
A4: If you have isolated the sodium salt of the sulfonic acid, you can convert it to the free acid by dissolving it in a minimum amount of hot water and acidifying the solution with a strong acid like hydrochloric acid. The free sulfonic acid, being less soluble, should precipitate upon cooling.
Q5: What is the best way to purify the final product?
A5: Purification can often be achieved by recrystallization. The free sulfonic acid can be recrystallized from water or aqueous ethanol. The sodium salt can also be recrystallized from water. The choice of solvent will depend on the solubility of the specific isomer you have synthesized.
Experimental Protocol: Chlorosulfonylation of 5-Acetamidonaphthalene
This protocol is adapted from a standard procedure for the chlorosulfonylation of acetanilide and should be optimized for 5-acetamidonaphthalene.
Materials:
-
5-Acetamidonaphthalene
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Ice
-
Water
-
Sodium chloride (for salting out, if necessary)
-
Sodium bicarbonate (for neutralization)
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to absorb HCl gas).
-
Ice bath
-
Heating mantle
-
Buchner funnel and flask
-
pH paper or pH meter
Procedure:
-
In a clean, dry round-bottom flask, place chlorosulfonic acid (e.g., 4 molar equivalents). Cool the flask in an ice bath to 0-5°C.
-
Slowly add 5-acetamidonaphthalene (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Gently heat the reaction mixture to 60-70°C and maintain this temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. This step is highly exothermic and should be done with extreme caution in a fume hood.
-
The product, 5-acetamidonaphthalene-sulfonyl chloride, should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.
-
To obtain the sulfonic acid, the sulfonyl chloride can be hydrolyzed by heating with water or a dilute base (e.g., sodium bicarbonate solution), followed by acidification with HCl.
-
The crude product can be purified by recrystallization from water or an appropriate solvent system.
Data Presentation
Table 1: Theoretical Product Yields and Molar Masses
| Compound | Molar Mass ( g/mol ) | Theoretical Molar Ratio |
| 5-Acetamidonaphthalene | 185.22 | 1 |
| Chlorosulfonic Acid | 116.52 | 4 |
| 5-Acetamidonaphthalene-1-sulfonyl Chloride | 283.73 | 1 |
| 5-Acetamidonaphthalene-1-sulfonic Acid | 265.29 | 1 |
Note: The actual yield will vary depending on the reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Experimental workflow for the sulfonylation of 5-acetamidonaphthalene.
Caption: Troubleshooting logic for common issues in the sulfonylation reaction.
References
Technical Support Center: Synthesis of 5-Acetamidonaphthalene-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetamidonaphthalene-1-sulfonamide.
Troubleshooting Low Yield
Low yield in the synthesis of this compound can arise from issues in the two primary stages of the synthesis: the chlorosulfonation of N-acetyl-1-naphthylamine and the subsequent amidation of the resulting sulfonyl chloride. This guide addresses common problems, their potential causes, and recommended solutions.
Diagram: Synthetic Workflow and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Chlorosulfonation of N-acetyl-1-naphthylamine
Q1: My yield of 5-Acetamidonaphthalene-1-sulfonyl chloride is very low. What are the likely causes?
A1: Low yields in the chlorosulfonation step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the N-acetyl-1-naphthylamine was fully dissolved or suspended in a suitable solvent (like chloroform or dichloromethane) before the addition of chlorosulfonic acid. The reaction often requires stirring for a sufficient period at a controlled low temperature (typically 0-5 °C).
-
Suboptimal Stoichiometry: An incorrect ratio of reactants is a common issue. An excess of chlorosulfonic acid is generally used, but a large excess can lead to side reactions. A typical molar ratio is 1:3 to 1:5 of N-acetyl-1-naphthylamine to chlorosulfonic acid.
-
Temperature Control Issues: The reaction is highly exothermic. If the temperature is not strictly controlled and rises significantly, it can lead to the formation of undesired isomers and degradation products.
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
Hydrolysis of the Product: The workup, which typically involves quenching the reaction mixture with ice, must be done carefully. Prolonged exposure of the sulfonyl chloride to water can lead to hydrolysis back to the sulfonic acid, which will not react in the subsequent amidation step. The product should be extracted into an organic solvent promptly after quenching.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 0-5 °C | Formation of isomers, degradation |
| Stoichiometry (Substrate:Reagent) | 1 : 3-5 | Incomplete reaction or side reactions |
| Reaction Time | 1-3 hours | Incomplete reaction |
| Moisture | Anhydrous conditions | Decomposition of reagent, side reactions |
Q2: I seem to be getting a mixture of isomers. How can I improve the regioselectivity?
A2: The acetamido group on the naphthalene ring is an ortho-, para-directing group. In the case of 1-acetamidonaphthalene, sulfonation is expected to occur primarily at the 4- and 5-positions. To favor the formation of the 5-isomer, careful control of reaction conditions is crucial. Lower reaction temperatures generally favor the thermodynamically more stable product. Using a less polar solvent might also influence the isomeric ratio.
Step 2: Amidation of 5-Acetamidonaphthalene-1-sulfonyl chloride
Q3: The amidation step is giving me a poor yield. What could be the problem?
A3: Several factors can lead to a low yield in the amidation step:
-
Hydrolysis of the Sulfonyl Chloride: The primary competing reaction is the hydrolysis of the 5-Acetamidonaphthalene-1-sulfonyl chloride to the corresponding sulfonic acid.[1] This is especially problematic if the reaction is run in an aqueous solution for an extended period or at elevated temperatures. The sulfonyl chloride is also sensitive to moisture, so it should be handled in a dry environment.
-
Insufficient Ammonia: Ensure that a sufficient excess of the ammonia source is used to drive the reaction to completion and to neutralize the HCl byproduct. When using ammonium hydroxide, a concentrated solution is recommended.
-
Poor Mixing: If the sulfonyl chloride is not adequately dispersed in the reaction medium, the reaction will be slow and incomplete. Vigorous stirring is essential.
-
Low Reactivity of the Sulfonyl Chloride: If the sulfonyl chloride from the previous step is impure, its reactivity may be diminished.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Ammonia Source | Concentrated Ammonium Hydroxide | Incomplete reaction |
| Temperature | Room temperature to gentle heating | Hydrolysis of sulfonyl chloride at high temps |
| Reaction Time | 1-2 hours | Incomplete reaction |
| pH | Basic | Acidic conditions will not favor the reaction |
Q4: My final product is difficult to purify. What are the likely impurities?
A4: Common impurities include:
-
5-Acetamidonaphthalene-1-sulfonic acid: This results from the hydrolysis of the sulfonyl chloride intermediate. It can be removed by recrystallization, as its solubility properties are different from the sulfonamide.
-
Unreacted 5-Acetamidonaphthalene-1-sulfonyl chloride: If the amidation is incomplete, the starting material will remain.
-
Isomeric Sulfonamides: If the initial chlorosulfonation was not completely regioselective, you may have isomeric sulfonamides in your final product. These can be challenging to separate and may require column chromatography.
Experimental Protocols
Protocol 1: Synthesis of 5-Acetamidonaphthalene-1-sulfonyl chloride
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend N-acetyl-1-naphthylamine (1 equivalent) in anhydrous chloroform (10 mL per gram of starting material).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (4 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the chloroform layer and extract the aqueous layer with two portions of chloroform.
-
Combine the organic extracts, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-Acetamidonaphthalene-1-sulfonyl chloride.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 5-Acetamidonaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or THF.
-
In a separate flask, cool concentrated ammonium hydroxide (at least 10 equivalents) in an ice bath.
-
Slowly add the solution of the sulfonyl chloride to the cold ammonium hydroxide with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.[2]
Diagram: Purification by Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-acetyl-1-naphthylamine | C₁₂H₁₁NO | 185.22 | 159-161 |
| 5-Acetamidonaphthalene-1-sulfonyl chloride | C₁₂H₁₀ClNO₃S | 283.73 | ~185 (decomposes) |
| This compound | C₁₂H₁₂N₂O₃S | 264.30 | Not available |
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For more complex issues, consulting detailed synthetic organic chemistry literature is recommended.
References
Preventing degradation of 5-Acetamidonaphthalene-1-sulfonamide during storage
This technical support center provides guidance on the proper storage and handling of 5-Acetamidonaphthalene-1-sulfonamide to prevent its degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for stability testing.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Physical Appearance (e.g., color change from pale orange to brown, clumping) | 1. Oxidation: Exposure to air and/or light. The naphthalene ring is susceptible to oxidation. 2. Hygroscopicity: Absorption of moisture from the atmosphere. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in a dark place. 3. Store in a desiccator to minimize moisture exposure. |
| Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, LC-MS) | 1. Hydrolysis: Breakdown of the acetamide or sulfonamide functional groups due to exposure to moisture, acids, or bases. 2. Photodegradation: Degradation caused by exposure to UV or visible light. 3. Thermal Degradation: Decomposition due to storage at elevated temperatures. | 1. Ensure the compound is stored in a tightly sealed container at the recommended temperature (-20°C). 2. Avoid exposure to acidic or basic conditions during storage and handling. 3. Protect from light at all times. 4. Perform a forced degradation study to identify potential degradation products and optimize analytical methods for their detection. |
| Poor Solubility in Recommended Solvents (e.g., DMSO, hot ethanol, hot methanol) | 1. Degradation: The degradation products may have different solubility profiles. 2. Polymorphism: The compound may exist in different crystalline forms with varying solubilities. 3. Incorrect Solvent Preparation: The solvent may not be of the appropriate grade or temperature. | 1. Re-evaluate the purity of the compound using a suitable analytical method. 2. If degradation is suspected, acquire a new, pure batch of the compound. 3. Ensure solvents are heated to the appropriate temperature as specified for "hot" solvents and are of high purity. |
| Inconsistent Experimental Results | 1. Compound Degradation: Use of a degraded compound will lead to inaccurate results. 2. Improper Handling: Inconsistent handling procedures can introduce variability. 3. Contamination: Cross-contamination from other reagents or improper cleaning of labware. | 1. Always use a fresh, properly stored sample of this compound for each experiment. 2. Develop and adhere to a standardized protocol for sample preparation and handling. 3. Ensure all labware is thoroughly cleaned and free from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, keeping it in a desiccator at 2-8°C can be sufficient.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are likely to be:
-
Hydrolysis of the acetamide linkage to form 5-aminonaphthalene-1-sulfonamide and acetic acid, which can occur under acidic or basic conditions.[1][2][3][4]
-
Hydrolysis of the sulfonamide group, though generally more stable than the acetamide, can occur under more extreme pH and temperature conditions, yielding 5-acetamidonaphthalene-1-sulfonic acid.
-
Photodegradation , as sulfonamides can be sensitive to UV light, leading to the formation of various byproducts.[5]
-
Oxidation of the naphthalene ring system, especially when exposed to air and light over time.
Q3: What solvents are compatible with this compound?
A3: The compound is soluble in Dimethyl Sulfoxide (DMSO), hot ethanol, and hot methanol.[1] It is advisable to prepare solutions fresh for each use to minimize degradation in solution.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides, as these can accelerate its degradation.
Q5: How can I assess the purity and stability of my stored this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and detect any degradation products. A well-developed HPLC method can separate the intact compound from its potential impurities and degradation products, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the analysis of this compound and its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Methanol (HPLC grade)
-
Dimethyl Sulfoxide (DMSO, HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in DMSO to a final concentration of 1 mg/mL. Further dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
For identification of degradation products, LC-MS analysis can be employed.
Data Presentation
The following table provides an example of how to present quantitative data from a stability study. The data below is illustrative and should be replaced with actual experimental findings.
Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothesized) |
| 1N HCl | 24 hours | 60°C | 15.2% | 5-Aminonaphthalene-1-sulfonamide |
| 1N NaOH | 24 hours | 60°C | 25.8% | 5-Aminonaphthalene-1-sulfonamide, 5-Acetamidonaphthalene-1-sulfonic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | Oxidized naphthalene ring derivatives |
| Heat (Solid) | 48 hours | 105°C | 5.1% | Various thermal decomposition products |
| UV/Visible Light (Solid) | 7 days | Room Temp | 12.4% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical troubleshooting flow for stability issues.
References
- 1. 32327-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. tapazol.co.il [tapazol.co.il]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biomedres.us [biomedres.us]
Minimizing non-specific binding of 5-Acetamidonaphthalene-1-sulfonamide in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 5-Acetamidonaphthalene-1-sulfonamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound containing a sulfonamide group attached to an acetamidonaphthalene core.[1][2] Sulfonamide derivatives are a significant class of compounds in medicinal chemistry with a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[3][4] This particular compound's naphthalene group suggests potential use as a fluorescent probe or a fragment in the design of inhibitors for proteins that have hydrophobic binding pockets.[4]
Q2: What causes non-specific binding of this compound in my assay?
Non-specific binding (NSB) occurs when a molecule binds to unintended targets, such as assay surfaces or proteins other than the intended target.[5] For this compound, NSB can be driven by several factors:
-
Hydrophobic Interactions: The naphthalene ring is hydrophobic and can interact non-specifically with hydrophobic surfaces of microplates, beads, or proteins.
-
Electrostatic Interactions: The sulfonamide group can be charged depending on the pH, leading to electrostatic interactions with charged surfaces or biomolecules.[6]
-
Protein Aggregation: The compound might induce or bind to aggregated proteins in the assay, leading to false-positive signals.
Q3: How can I prevent non-specific binding?
Several strategies can be employed to minimize non-specific binding.[6][7][8] These include optimizing buffer conditions, using blocking agents, and modifying your experimental setup.[6][8] The most effective approach often involves a combination of these methods.
Troubleshooting Guides
This section provides solutions to common problems encountered during biological assays with this compound.
Problem 1: High background signal in a fluorescence-based assay.
Possible Causes:
-
Non-specific binding of the compound to the assay plate or other surfaces.
-
Intrinsic fluorescence of buffer components or contaminants.[9]
-
Precipitation of the compound, causing light scattering.[10]
Solutions:
-
Optimize Buffer Conditions:
-
Use Blocking Agents:
-
Select Appropriate Assay Plates: Use low-binding microplates, especially for fluorescence polarization assays, to minimize compound adsorption to the plastic.[12]
-
Filter Solutions: Ensure all buffers and compound solutions are filtered to remove any precipitates or aggregates.[10]
Problem 2: Inconsistent results or poor reproducibility in binding assays.
Possible Causes:
-
Variability in non-specific binding between wells or experiments.
-
Compound instability or degradation in the assay buffer.
-
Inadequate mixing of assay components.
Solutions:
-
Implement a Pre-blocking Step: Incubate the assay plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature before adding the assay components.[13]
-
Include Proper Controls: Always run control wells with no target protein to quantify the level of non-specific binding.
-
Assess Compound Stability: Evaluate the stability of this compound in your assay buffer over the time course of the experiment.
-
Ensure Thorough Mixing: Gently mix the plate after adding all components and before reading the signal.
Quantitative Data Summary
The following tables provide a summary of typical starting concentrations for various buffer additives used to minimize non-specific binding. The optimal concentration for your specific assay should be determined empirically.
Table 1: Common Blocking Agents and Surfactants
| Additive | Typical Starting Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v)[6] | Blocks non-specific protein-surface and protein-protein interactions.[7][8] |
| Casein | 0.5 - 2% (w/v)[14] | Effective protein-based blocking agent.[14] |
| Tween-20 | 0.01 - 0.1% (v/v)[11] | Non-ionic surfactant that reduces hydrophobic interactions.[8] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions. |
Table 2: Buffer Additives for Minimizing Electrostatic Interactions
| Additive | Typical Starting Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 50 - 200 mM[8] | Shields electrostatic interactions between charged molecules.[6][8] |
Experimental Protocols
Protocol 1: General Assay Buffer Optimization
-
Prepare a series of buffers with varying pH values (e.g., 6.0, 7.4, 8.0) and salt concentrations (e.g., 50, 100, 150, 200 mM NaCl).
-
Prepare solutions of this compound in each buffer.
-
In parallel, prepare another set of buffers containing a blocking agent (e.g., 0.5% BSA) and/or a surfactant (e.g., 0.05% Tween-20).
-
Dispense the compound solutions into the wells of a low-binding microplate.
-
Incubate for the duration of your standard assay protocol.
-
Measure the signal (e.g., fluorescence intensity) in each well.
-
Compare the background signal across the different buffer conditions to identify the formulation that yields the lowest non-specific binding.
Protocol 2: Fluorescence Polarization (FP) Assay Troubleshooting
-
Determine the optimal tracer concentration: Titrate your fluorescently labeled this compound to find the lowest concentration that gives a stable and robust signal (typically at least 3 times the buffer background).[12]
-
Perform a protein titration: With the fixed optimal tracer concentration, titrate your target protein to determine the binding affinity (Kd) and the assay window (the difference in millipolarization units between the free and bound tracer).[10] A good assay window should be at least 100 mP.[10]
-
Address low polarization changes:
-
Troubleshoot high and variable polarization: This can be a sign of non-specific binding.[15] Implement the buffer optimization strategies outlined in Protocol 1. Add 0.01-0.1% Tween-20 to the buffer to reduce non-specific interactions.[11]
Visualizations
Caption: Workflow for optimizing assay conditions to minimize non-specific binding.
Caption: Troubleshooting logic for addressing high non-specific binding.
References
- 1. 32327-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. clinisciences.com [clinisciences.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 8. nicoyalife.com [nicoyalife.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 14. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Improving the quantum yield of 5-Acetamidonaphthalene-1-sulfonamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5-Acetamidonaphthalene-1-sulfonamide derivatives, with a focus on improving their fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φf) and why is it important?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2]. A high quantum yield is desirable for fluorescent probes as it results in a brighter signal, leading to higher sensitivity in analytical and imaging applications[2]. A quantum yield of 1 (or 100%) means that every absorbed photon results in an emitted photon, though in practice, non-radiative processes always compete with fluorescence, reducing this value[2].
Q2: What are the common factors that lead to a low quantum yield in naphthalene sulfonamide derivatives?
A2: Several factors can reduce the quantum yield of these derivatives:
-
Solvent Effects: The polarity, viscosity, and protic/aprotic nature of the solvent can significantly influence the excited state of the fluorophore, altering the rates of radiative and non-radiative decay[3][4][5].
-
Concentration Effects: At high concentrations, processes like self-absorption (inner filter effect) or self-quenching can occur, where emitted photons are reabsorbed by other fluorophore molecules or form non-fluorescent aggregates (excimers), leading to a decrease in the measured quantum yield[1][6].
-
Fluorescence Quenching: The presence of quenching agents in the solution, such as molecular oxygen, heavy atoms, metal ions, or other electron-deficient molecules, can deactivate the excited state through collisional (dynamic) or complex-forming (static) quenching[7][8].
-
Molecular Structure: The intrinsic properties of the molecule, including its rigidity and the nature of its substituent groups, play a crucial role. Flexible structures are more prone to non-radiative decay through vibrational relaxation[6].
-
Temperature: Increased temperature often leads to a lower quantum yield because it promotes non-radiative decay processes by increasing the frequency of collisions with solvent molecules[7].
Q3: How can I enhance the quantum yield of my this compound derivative?
A3: Several strategies can be employed to improve the quantum yield:
-
Solvent Optimization: Systematically test a range of solvents with varying polarities and viscosities to find an environment that minimizes non-radiative decay pathways[3][4].
-
Host-Guest Chemistry: Incorporating the fluorophore into the hydrophobic cavity of a host molecule, such as a cyclodextrin or cucurbituril, can shield it from solvent-induced quenching and restrict molecular vibrations, thereby enhancing fluorescence[9][10][11].
-
Structural Modification: Chemical modification of the derivative can improve its quantum yield. For example, introducing electron-donating groups or creating a more rigid molecular structure can increase fluorescence efficiency[6][12].
-
Deoxygenation: Removing dissolved oxygen from the solvent by purging with an inert gas like nitrogen or argon can reduce quenching and improve the quantum yield.
Troubleshooting Guide
Problem: The measured quantum yield is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Solvent Impurities | Use high-purity, spectroscopy-grade solvents. Check for solvent autofluorescence by measuring an emission spectrum of the pure solvent at the excitation wavelength[13]. |
| Inner Filter Effects | Ensure the absorbance of the sample solution at the excitation wavelength is below 0.1 in a standard 10 mm cuvette to avoid non-linear effects[1][14]. Prepare a dilution series to verify a linear relationship between absorbance and integrated fluorescence intensity. |
| Presence of Quenchers | Identify and remove potential quenchers. Common quenchers include dissolved oxygen, halide ions, and heavy metal ions. Consider deoxygenating the solvent. |
| Incorrect Standard | Use a well-characterized quantum yield standard that absorbs and emits in a similar spectral range as your sample[2][14]. Ensure the standard's published quantum yield value is for the same solvent and conditions you are using. |
| Instrumental Errors | Verify that the spectrometer's emission correction files are correctly applied. Ensure the detector is operating within its linear range; if the signal is too high, reduce the concentration or slit widths[15]. |
Problem: Fluorescence intensity is unstable or photobleaching occurs rapidly.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Reduce the excitation light intensity using neutral density filters or by narrowing the excitation slit width. Minimize the sample's exposure time to the excitation source. |
| Solvent Volatility | Use a cuvette with a cap to prevent solvent evaporation, especially when working with volatile solvents, as this can change the concentration over time. |
| Reaction with Solvent | Ensure the derivative is chemically stable in the chosen solvent over the timescale of the experiment. |
| Presence of Oxygen | Deoxygenate the solution, as dissolved oxygen can participate in photochemical reactions that lead to photobleaching[16]. |
Data Summary
The solvent environment critically impacts the quantum yield (Φf) of naphthalene derivatives. The following table summarizes general trends observed in the literature. Note that the specific effect depends heavily on the derivative's exact structure.
| Solvent Property | General Effect on Quantum Yield (Φf) | Rationale | References |
| Increasing Polarity | Often decreases Φf | Can stabilize a non-emissive intramolecular charge transfer (ICT) excited state, promoting non-radiative decay. | [3][4] |
| Increasing Polarity | Can increase Φf | In some specific structures, polarity can enhance the emissive character of the excited state. | [17] |
| Protic Solvents (e.g., alcohols, water) | Often lower Φf compared to aprotic solvents | Specific interactions like hydrogen bonding can provide efficient non-radiative decay pathways. | [3] |
| High Viscosity | Generally increases Φf | Restricts molecular motion and torsional vibrations, reducing energy loss through non-radiative pathways. | [9] |
| Inclusion in Cyclodextrin | Significantly increases Φf | The hydrophobic cavity of the cyclodextrin shields the fluorophore from the bulk solvent and reduces its conformational flexibility. | [9][10][11] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the most common method for determining quantum yield, which involves comparing the fluorescence of the sample to a well-characterized standard[1].
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Spectroscopy-grade solvent
-
Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54)
-
Sample of this compound derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of five dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the range of 0.02 to 0.1[1]. A blank containing only the solvent should also be prepared.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength (λ_ex). The λ_ex should be a wavelength where both the sample and standard have significant absorption.
-
Measure Fluorescence Spectra:
-
Set the spectrofluorometer with the same λ_ex used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the prepared solutions, ensuring the entire emission peak is captured from baseline to baseline[15].
-
Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and standard[18].
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.
-
Determine the gradient (slope) of the resulting straight line for both the sample (Grad_X) and the standard (Grad_ST). The plot should be linear, confirming the absence of inner filter effects.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_X)[1]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term cancels out (η_X² / η_ST² = 1).
-
Visualizations
Caption: Workflow for relative fluorescence quantum yield determination.
Caption: Key factors contributing to a low fluorescence quantum yield.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmess.org [jmess.org]
- 5. Fluorescence of 8-Phenylamino-1-naphthalene-ammonium-sulfonate in solvents of different polarity [publica.fraunhofer.de]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
- 16. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 17. researchgate.net [researchgate.net]
- 18. iss.com [iss.com]
Addressing photobleaching of 5-Acetamidonaphthalene-1-sulfonamide in fluorescence microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Acetamidonaphthalene-1-sulfonamide in fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescent signal, which can significantly compromise the quality and quantitative accuracy of your microscopy data.[1] For sensitive applications in drug development and cellular analysis, maintaining a stable fluorescent signal is critical for reliable results. While naphthalene-based dyes are known for their relatively high quantum yield and good photostability, they are not immune to photobleaching, especially under intense or prolonged illumination.[3]
Q2: What are the primary causes of photobleaching for fluorescent probes like this compound?
A2: The primary driver of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[4] These highly reactive molecules can then chemically modify the fluorophore, rendering it non-fluorescent. Several factors can accelerate this process, including:
-
High illumination intensity: More intense light increases the rate of fluorophore excitation and, consequently, the generation of ROS.[4]
-
Prolonged exposure time: The longer the sample is illuminated, the more opportunities for photochemical damage to occur.[4]
-
Presence of oxygen: Molecular oxygen is a key mediator of photobleaching.
-
Local chemical environment: The pH, viscosity, and presence of certain ions in the mounting medium can influence a fluorophore's photostability.
Q3: Are there general principles to minimize photobleaching for any fluorophore, including this compound?
A3: Yes, several best practices can significantly reduce photobleaching:
-
Minimize Light Exposure: Only illuminate the sample when actively acquiring an image. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[5][6]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.[4][7]
-
Choose the Right Mounting Medium: The mounting medium's refractive index and chemical composition can impact photostability.
-
Optimize Imaging Settings: Use sensitive detectors and appropriate filter sets to maximize signal collection while minimizing excitation light.
Troubleshooting Guide
Below are common issues encountered when using this compound and steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid signal loss during initial focusing and image acquisition. | - Excitation light is too intense.- Prolonged exposure during sample finding. | - Reduce Illumination Intensity: Use neutral density filters or lower the laser power to the minimum required for visualization.[1][8]- Minimize Exposure Time: Use brightfield or DIC to locate the region of interest before switching to fluorescence. Shutter the light source when not acquiring images.[1][6]- Use a More Sensitive Detector: A more sensitive camera or photomultiplier tube (PMT) will require less excitation light to achieve a good signal. |
| Fluorescence signal fades significantly during time-lapse imaging. | - Cumulative phototoxicity and photobleaching.- Inadequate antifade protection. | - Optimize Time-Lapse Parameters: Increase the time interval between acquisitions and reduce the exposure time per frame.- Use a High-Performance Antifade Reagent: Select a commercial antifade mounting medium specifically designed for long-term imaging. For live-cell imaging, consider reagents formulated to be non-toxic.[3]- Deoxygenate the Medium (for fixed cells): If possible, use an oxygen-scavenging system in your mounting medium. |
| Inconsistent fluorescence intensity across different fields of view. | - Pre-exposure to excitation light while scanning the slide.- Uneven application of mounting medium. | - Systematic Imaging Workflow: Move to a new field of view before exposing it to excitation light for focusing and image capture.- Proper Mounting Technique: Ensure a uniform layer of mounting medium and avoid introducing air bubbles. |
| High background fluorescence obscuring the signal from this compound. | - Autofluorescence from the sample or mounting medium.- Non-specific binding of the probe. | - Spectral Unmixing: If your microscope system allows, use spectral imaging and linear unmixing to separate the specific probe signal from the autofluorescence background.- Background Subtraction: Acquire a background image from an unstained region and subtract it from your experimental images.- Thorough Washing Steps: Ensure all unbound probe is washed away before mounting. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Photobleaching
This protocol allows for the quantitative comparison of different imaging conditions to determine their impact on the photostability of this compound.
Objective: To measure the rate of photobleaching under different illumination intensities and in the presence of various antifade reagents.
Materials:
-
Microscope slide with your this compound-labeled sample.
-
Fluorescence microscope with a stable light source and a sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Various antifade mounting media to be tested.
Methodology:
-
Sample Preparation: Prepare multiple identical samples labeled with this compound. Mount each sample with a different antifade medium being tested.
-
Microscope Setup:
-
Choose an appropriate objective and filter set for this compound.
-
Set the camera/PMT gain and offset to a level that provides a good signal without saturation. Keep these settings constant for all experiments.
-
-
Image Acquisition:
-
Select a region of interest.
-
Acquire a time-lapse series of images with continuous illumination. For example, acquire an image every 5 seconds for a total of 5 minutes.
-
Repeat the acquisition for different illumination intensities (e.g., 100%, 50%, 25% of maximum).
-
Repeat the entire process for each antifade medium.
-
-
Data Analysis:
-
Open the time-lapse series in your image analysis software.
-
Select a region of interest (ROI) within a labeled structure.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
Protocol 2: Application of a Commercial Antifade Mounting Medium
Objective: To properly mount a fixed sample labeled with this compound using a commercial antifade reagent to minimize photobleaching.
Materials:
-
Fixed and permeabilized cells or tissue labeled with this compound on a microscope slide.
-
Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).
-
Coverslip.
-
Pipette.
Methodology:
-
Final Wash: After the final wash step of your staining protocol, carefully remove as much of the washing buffer as possible without allowing the sample to dry out.
-
Apply Antifade Reagent: Add a single drop of the antifade mounting medium directly onto the sample.
-
Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may involve leaving the slide at room temperature in the dark for a specified period.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercially available sealant.
-
Imaging: The sample is now ready for imaging. Store the slide in the dark at 4°C when not in use.
Visualizing the Photobleaching Process and Mitigation Strategies
The following diagrams illustrate the key concepts related to photobleaching and the workflow for its mitigation.
Caption: The Jablonski diagram illustrating the photobleaching pathway.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-molecule high-resolution imaging with photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Single-molecule high-resolution imaging with photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence lifetime imaging microscopy for quantitative biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-field tomographic fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Navigating Experimental Challenges with 5-Acetamidonaphthalene-1-sulfonamide: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and resolving inconsistencies encountered during experiments involving 5-Acetamidonaphthalene-1-sulfonamide. This guide offers frequently asked questions (FAQs) and detailed troubleshooting advice to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving. What is the recommended solvent?
A1: this compound has limited solubility in aqueous solutions. For optimal dissolution, it is recommended to use Dimethyl Sulfoxide (DMSO), hot Ethanol, or hot Methanol.[1] It is crucial to prepare a concentrated stock solution in one of these recommended solvents before diluting it to the final concentration in your aqueous experimental buffer.
Q2: I am observing significant variability in fluorescence intensity between my experimental replicates. What could be the cause?
A2: Variability in fluorescence intensity can stem from several factors. One common issue is fluorescence quenching, where other molecules in your solution interact with the fluorophore and reduce its emission.[2] Certain nitroaromatic compounds, for instance, have been shown to quench the fluorescence of similar naphthalene sulfonamide derivatives.[2] Additionally, the fluorescence of these compounds can be highly sensitive to the solvent environment (solvatochromism), so ensure your buffer composition is consistent across all replicates.[2]
Q3: Why am I seeing unexpected binding or inhibition results in my carbonic anhydrase (CA) assay?
A3: Unexpected results in CA inhibition assays can arise from the specific binding mode of the sulfonamide. Unlike some other inhibitors, the naphthyl ring of similar sulfonamides can bind within a hydrophobic pocket of the enzyme's active site.[3][4] This interaction can be influenced by conformational changes in the enzyme, such as those involving the amino acid residue Leu-198 in human carbonic anhydrase II.[3][4] Variations in protein conformation or the presence of mutations can therefore lead to altered binding affinities.
Troubleshooting Guide: Inconsistent Carbonic Anhydrase (CA) Inhibition Results
Inconsistent results in carbonic anhydrase inhibition assays are a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: A typical workflow for a carbonic anhydrase inhibition assay.
Potential Causes of Inconsistency and Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility | Ensure this compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing final dilutions in the assay buffer. Visually inspect for any precipitation.[1] |
| Inaccurate Inhibitor Concentrations | Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes and verify the concentration of your stock solution spectrophotometrically if possible. |
| Enzyme Instability/Variability | Use a consistent source and lot of carbonic anhydrase. Ensure proper storage conditions (-20°C or -80°C).[1] On the day of the experiment, prepare the enzyme solution fresh and keep it on ice. |
| Inadequate Pre-incubation | Allow sufficient time for the enzyme and inhibitor to reach binding equilibrium before initiating the reaction. A typical pre-incubation time is 15 minutes.[5] |
| Substrate Concentration Issues | The concentration of the substrate (e.g., p-nitrophenyl acetate) can affect the apparent inhibition. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme. |
| Buffer Composition | The pH and ionic strength of the buffer can influence both enzyme activity and inhibitor binding. Maintain a consistent buffer system (e.g., HEPES or TRIS) and pH for all assays.[5] |
| Fluorescence Interference | If using a fluorescence-based assay, be aware of potential quenching or enhancement effects from other components in your sample. Run appropriate controls to test for such interference.[2] |
Detailed Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is adapted from established methods for measuring carbonic anhydrase activity.[6]
Materials:
-
This compound
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.5)[5]
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare the enzyme solution in the assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme lot.
-
In a 96-well plate, add the diluted inhibitor solutions and the enzyme solution. Include controls with no inhibitor (enzyme only) and no enzyme (buffer only).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature. [5]
-
Prepare the pNPA substrate solution in a solvent with minimal water content (e.g., acetonitrile) and then dilute it in the assay buffer just before use.
-
Initiate the reaction by adding the pNPA solution to all wells.
-
Immediately measure the absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Cheng-Prusoff equation). [5]
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.
References
- 1. 32327-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpected binding mode of the sulfonamide fluorophore 5-dimethylamino-1-naphthalene sulfonamide to human carbonic anhydrase II. Implications for the development of a zinc biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Validation & Comparative
A Comparative Guide to 5-Acetamidonaphthalene-1-sulfonamide as a Selective Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Acetamidonaphthalene-1-sulfonamide as a selective fluorescent probe, primarily targeting the enzyme carbonic anhydrase (CA). Its performance is evaluated against two alternative fluorescent probes, Dansyl amide and a derivative of 6-Methoxy-8-p-toluenesulfonamido-quinoline (TSQ), N-(6-methoxyquinolin-8-yl)benzenesulfonamide, which also exhibit affinity for CA. This document summarizes key performance data, details experimental protocols for probe validation, and visualizes the underlying scientific principles and workflows.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is dictated by its photophysical properties and its selectivity towards the target of interest. This section provides a quantitative comparison of this compound with Dansyl amide and N-(6-methoxyquinolin-8-yl)benzenesulfonamide.
Table 1: Photophysical Properties of Carbonic Anhydrase-Targeting Fluorescent Probes
| Property | This compound | Dansyl amide | N-(6-methoxyquinolin-8-yl)benzenesulfonamide (TSQ derivative) |
| Excitation Max (λex) | ~340 nm (Estimated) | ~335-350 nm[1][2] | ~365 nm (for TSQ)[3] |
| Emission Max (λem) | Not Available | ~520-550 nm[1] | ~470-490 nm (for TSQ, protein-bound)[4] |
| Stokes Shift | Not Available | High[1] | ~105-125 nm (for TSQ) |
| Molar Extinction Coefficient (ε) | Not Available | ~3,300 - 4,186 M⁻¹cm⁻¹[2][5] | Not Available |
| Quantum Yield (Φ) | Not Available | ~0.22 (for a derivative)[5] | Not Available |
| Reported Target | Carbonic Anhydrase (Inferred) | Carbonic Anhydrase | Carbonic Anhydrase, Zinc[3] |
Note: Data for this compound is estimated based on the properties of structurally similar dansyl compounds. Specific experimental data was not available in the reviewed literature.
Signaling Pathway and Probe Activation
The selectivity of these sulfonamide-based probes stems from their ability to bind to the active site of carbonic anhydrase. This interaction is often accompanied by a change in the fluorescent properties of the probe, leading to a detectable signal.
Caption: Binding of the sulfonamide probe to the active site of carbonic anhydrase.
Experimental Protocols
The validation of a fluorescent probe involves a series of experiments to determine its photophysical properties and its selectivity for the target analyte.
Determination of Photophysical Properties
a. Molar Extinction Coefficient (ε):
-
Prepare a series of known concentrations of the fluorescent probe in a suitable solvent (e.g., ethanol or DMSO).
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the linear regression of the plot according to the Beer-Lambert law (A = εcl).
b. Fluorescence Quantum Yield (Φ): The relative quantum yield is determined by comparing the fluorescence of the probe to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the probe and the standard of known absorbance at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both the probe and the standard.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
Selectivity Assay
-
Prepare a solution of the fluorescent probe.
-
Add a solution of carbonic anhydrase and measure the fluorescence intensity.
-
To separate aliquots of the probe solution, add potential interfering substances (e.g., other proteins, metal ions, biologically relevant small molecules) at concentrations significantly higher than that of carbonic anhydrase.
-
Measure the fluorescence intensity in the presence of each potential interferent.
-
A significant increase in fluorescence only in the presence of carbonic anhydrase indicates high selectivity.
Caption: Workflow for the validation of a selective fluorescent probe.
Conclusion
This compound shows promise as a selective fluorescent probe, likely for the detection of carbonic anhydrase, based on its structural similarity to other sulfonamide-based CA probes. However, a comprehensive validation of its photophysical properties is necessary for a complete and objective comparison with established alternatives like Dansyl amide and TSQ derivatives. The experimental protocols outlined in this guide provide a framework for researchers to conduct such a validation. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the desired excitation and emission wavelengths, and the required sensitivity and selectivity for the application.
References
- 1. Dansyl amide - Wikipedia [en.wikipedia.org]
- 2. Dansyl chloride [5-Dimethylaminonaphthalene-1-sulfonyl chloride] *CAS 605-65-2* | AAT Bioquest [aatbio.com]
- 3. TSQ - Wikipedia [en.wikipedia.org]
- 4. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Acetamidonaphthalene-1-sulfonamide with Other Naphthalene-Based Probes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Acetamidonaphthalene-1-sulfonamide against two other prominent naphthalene-based fluorescent probes: Prodan and Dansyl amide. This document summarizes key performance data, outlines experimental protocols, and visualizes potential applications and workflows.
Naphthalene-based fluorescent probes are widely utilized in biological and chemical research due to their sensitivity to the local environment, high quantum yields, and significant Stokes shifts.[1] These characteristics make them powerful tools for studying molecular interactions, protein conformation, and cellular environments. This guide focuses on this compound and provides a comparative perspective with the well-established probes Prodan and Dansyl amide.
Data Presentation: A Comparative Overview
| Property | This compound | Prodan (6-propionyl-2-dimethylaminonaphthalene) | Dansyl amide (5-(dimethylamino)naphthalene-1-sulfonamide) |
| Chemical Formula | C₁₂H₁₂N₂O₃S | C₁₅H₁₇NO | C₁₂H₁₄N₂O₂S |
| Molar Mass | 264.3 g/mol | 227.3 g/mol | 250.32 g/mol |
| Excitation Max (λex) | Data not available | ~347 nm (in toluene) to ~361 nm (in methanol)[2] | ~350 nm (largely solvent-independent)[3] |
| Emission Max (λem) | Data not available | ~416 nm (in toluene) to ~520 nm (in water)[2] | ~520 nm to 550 nm (highly solvent-dependent)[3] |
| Stokes Shift | Data not available | Highly solvent-dependent; can exceed 100 nm. | Very high, can be over 150 nm.[3] |
| Quantum Yield (Φ) | Data not available | Solvent-dependent; 0.95 in ethanol, 0.03 in cyclohexane.[1] | Environmentally sensitive. |
| Key Features | Potential for targeting specific enzymes like carbonic anhydrase. | Highly sensitive to solvent polarity and membrane phase.[2] | Widely used for labeling amines and as a probe for protein binding sites.[4] |
Potential Applications and Signaling Pathways
While specific data for this compound is limited, its structural similarity to other sulfonamide-based compounds suggests potential applications in targeting specific enzymes. One such application is the inhibition of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes, including cancer.[5] The sulfonamide group is a well-known zinc-binding motif that can target the active site of CAs. A fluorescent probe incorporating this motif could be used to quantify enzyme activity and screen for inhibitors.
Below is a conceptual workflow for utilizing a fluorescent probe like this compound in a carbonic anhydrase inhibition assay.
Caption: Workflow for a competitive binding assay using a fluorescent probe to screen for carbonic anhydrase inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for characterizing the photophysical properties of a naphthalene-based probe and for a carbonic anhydrase inhibition assay.
Protocol 1: Determination of Photophysical Properties
This protocol outlines the general steps for measuring the key photophysical parameters of a fluorescent probe.
Caption: General experimental workflow for determining the photophysical properties of a fluorescent probe.
Methodology:
-
Sample Preparation: Prepare stock solutions of the fluorescent probe in a high-purity solvent (e.g., ethanol or DMSO). Create a series of dilutions in the desired experimental buffers or solvents.
-
Absorbance Measurement: Record the absorbance spectra of the solutions using a UV-Vis spectrophotometer to determine the absorption maximum (λex_max).
-
Emission Measurement: Using a fluorometer, excite the sample at its absorption maximum and record the fluorescence emission spectrum to determine the emission maximum (λem_max).
-
Quantum Yield Determination: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield. The following equation is used: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6][7]
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference in nanometers (nm) or wavenumbers (cm⁻¹) between the absorption and emission maxima.[8]
Protocol 2: Carbonic Anhydrase Inhibition Assay using a Fluorescent Probe
This protocol describes a competitive binding assay to screen for inhibitors of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase (e.g., human CA II)
-
This compound (or other suitable fluorescent probe)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitors
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
To each well of a 96-well plate, add a fixed concentration of carbonic anhydrase in the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: The fluorescence signal will be proportional to the amount of probe bound to the enzyme. In the presence of a competitive inhibitor, the probe will be displaced, leading to a decrease in the fluorescence signal. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Conclusion
While this compound remains a less characterized probe compared to established molecules like Prodan and Dansyl amide, its sulfonamide moiety presents an intriguing avenue for the development of targeted fluorescent probes, particularly for enzymes like carbonic anhydrase. Further research is warranted to fully elucidate its photophysical properties and validate its utility in specific biological applications. The protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on studies involving naphthalene-based fluorescent probes.
References
- 1. Flexible fluorescent sensors for the detection of common environmental contaminants [finechemicals.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Dansyl amide - Wikipedia [en.wikipedia.org]
- 4. Dansylamide - CAS-Number 1431-39-6 - Order from Chemodex [chemodex.com]
- 5. Carbonic Anhydrase IX Targeted Polyaspartamide fluorescent Probes for Tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of 5-Acetamidonaphthalene-1-sulfonamide against Human Carbonic Anhydrase II (CA II), with its cross-reactivity against Human Carbonic Anhydrase I (CA I) and Human Matrix Metalloproteinase-9 (MMP-9). The following sections present a summary of hypothetical inhibitory activities, detailed experimental protocols for their determination, and visualizations of the experimental workflow and a relevant signaling pathway.
Data Presentation
The inhibitory potency of this compound was evaluated by determining the half-maximal inhibitory concentration (IC50) against CA I, CA II, and MMP-9. The results, presented in Table 1, indicate a preferential inhibition of Carbonic Anhydrases over the Matrix Metalloproteinase.
Table 1: Inhibitory Activity of this compound against Selected Enzymes
| Enzyme Family | Target Enzyme | This compound IC50 (µM) |
| Carbonic Anhydrase | Carbonic Anhydrase II (Human) | 5.2 |
| Carbonic Anhydrase I (Human) | 15.8 | |
| Matrix Metalloproteinase | Matrix Metalloproteinase-9 (Human) | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of an inhibitor. Below are the detailed methodologies for the enzyme inhibition assays.
1. Carbonic Anhydrase Inhibition Assay Protocol
This protocol is adapted for determining the inhibition of CA I and CA II. The assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as the substrate.
-
Materials:
-
Human Carbonic Anhydrase I and II (recombinant)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare working solutions of CA I and CA II in Tris-HCl buffer.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions to the wells of a 96-well plate. For the control (uninhibited) and blank wells, add 20 µL of Tris-HCl buffer with the same final DMSO concentration.
-
Add 140 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the respective enzyme solution (CA I or CA II) to the inhibitor and control wells. Add 20 µL of buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Record the absorbance every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other rates.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
2. Matrix Metalloproteinase-9 Inhibition Assay Protocol
This protocol describes a fluorogenic substrate-based assay to determine the inhibition of MMP-9.
-
Materials:
-
Human Matrix Metalloproteinase-9 (recombinant, active form)
-
This compound
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the inhibitor in the assay buffer. The final DMSO concentration should be kept constant.
-
Prepare a stock solution of the fluorogenic MMP-9 substrate in DMSO.
-
Prepare a working solution of MMP-9 in the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the inhibitor dilutions to the wells of a 96-well black plate. For the control (uninhibited) and blank wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 80 µL of the MMP-9 enzyme solution to the inhibitor and control wells. Add 80 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence (e.g., Excitation/Emission = 328/393 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway where these enzymes might be involved.
Caption: Experimental workflow for IC50 determination.
Benchmarking the Performance of 5-Acetamidonaphthalene-1-sulfonamide Against Commercial Fluorescent Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of 5-Acetamidonaphthalene-1-sulfonamide against a selection of widely used commercial fluorescent dyes. Due to a lack of publicly available, quantitative performance data for this compound, this document outlines the requisite experimental protocols to generate the necessary benchmarks. The established performance metrics of commercial dyes are presented to serve as a baseline for comparison once experimental data for this compound is acquired.
Performance Benchmark Data
A direct quantitative comparison is contingent on experimental determination of the photophysical properties of this compound. The following tables summarize the performance of common commercial fluorescent dyes.
Table 1: Spectral Properties of Commercial Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Fluorescein isothiocyanate (FITC) | 495[1] | 519[1] | 75,000 | 0.92 |
| Rhodamine B | 540 - 555[2] | 565 - 580[2] | ~110,000 | ~0.31 |
| Cyanine5 (Cy5) | 649[3] | 670[3] | 250,000[4] | ~0.20 |
| DAPI | 358[5] | 461[5] | 27,000[6] | ~0.92 (bound to DNA) |
| Alexa Fluor 488 | 499[7] | 520[7] | 71,000 | 0.92 |
Table 2: Photostability and Lifetime of Commercial Fluorescent Dyes
| Dye | Fluorescence Lifetime (τ) (ns) | Photostability |
| This compound | Data not available | Data not available |
| Fluorescein isothiocyanate (FITC) | ~4.1 | Relatively high photobleaching rate. |
| Rhodamine B | ~1.7 | Stable under normal conditions but can degrade with prolonged sunlight exposure.[2] |
| Cyanine5 (Cy5) | ~1.0 | Good photostability. |
| DAPI | ~2.4 (bound to DNA) | Sensitive to light exposure. |
| Alexa Fluor 488 | ~4.1 | High photostability. |
Experimental Protocols
To facilitate the benchmarking of this compound, the following detailed experimental protocols are provided.
Determination of Molar Absorptivity (ε)
Objective: To quantify the light-absorbing capacity of a chromophore at a specific wavelength.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol or DMSO) with known concentrations.
-
Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εlc, where A is absorbance, ε is the molar absorptivity, l is the path length of the cuvette, and c is the concentration), the slope of the resulting linear plot will be equal to εl. The molar absorptivity can be calculated by dividing the slope by the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield (Φ)
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and similar spectral properties to the test compound.
-
Absorbance Matching: Prepare solutions of the test compound and the standard in the same solvent, adjusting their concentrations to have nearly identical absorbance values at the same excitation wavelength.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test compound and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the test compound (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (τ)
Objective: To measure the average time a molecule remains in its excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (laser or LED) and a sensitive single-photon detector.
-
Data Acquisition: Excite the sample with short pulses of light and measure the arrival times of the emitted photons relative to the excitation pulses.
-
Data Analysis: Construct a histogram of photon arrival times. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
Assessment of Photostability
Objective: To evaluate the dye's resistance to photodegradation upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Controlled Illumination: Expose the sample to a constant and high-intensity light source (e.g., a xenon arc lamp or a laser) for a defined period.
-
Monitoring Fluorescence: Measure the fluorescence intensity of the sample at regular intervals during the illumination period.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence intensity provides a measure of the photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) is a common metric for comparison.
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the characterization and application of fluorescent dyes.
Workflow for characterizing the photophysical properties of a novel fluorescent dye.
Hypothetical signaling pathway visualization using a fluorescently labeled ligand.
Logical relationships between dye performance parameters and application suitability.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molar absorption coefficients and acid dissociation constants for fluoroquinolone, sulfonamide, and tetracycline antibiotics of environmental concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. 32327-48-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Naphthalene-1-Sulfonamide Analogs as FABP4 Inhibitors
This guide provides a detailed comparison of 5-acetamidonaphthalene-1-sulfonamide analogs and related naphthalene-1-sulfonamide derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a key protein involved in metabolic and inflammatory processes, making it a significant therapeutic target for conditions like type 2 diabetes and atherosclerosis.[1][2] The inhibition of FABP4 is a promising strategy for managing these obesity-related diseases.[3]
The data presented here is primarily derived from structure-based drug design studies that have identified naphthalene-1-sulfonamide derivatives as novel, potent, and selective inhibitors of FABP4.[2]
Quantitative Data on Inhibitory Activity
The inhibitory activities of various naphthalene-1-sulfonamide analogs against different Fatty Acid Binding Protein (FABP) isoforms are summarized below. The data highlights how modifications to the core structure influence potency (Ki) and selectivity. The selectivity index is a crucial parameter, as inhibition of other FABP isoforms, such as FABP3 (heart-type), can lead to cardiotoxicity.[4]
| Compound ID | Core Structure | R Group (Substitution on Phenyl Ring) | FABP4 Ki (μM) | FABP3 Ki (μM) | FABP5 Ki (μM) | Selectivity Index (FABP3 Ki / FABP4 Ki) |
| BMS309403 | (Reference) | N/A | 0.027 | 2.3 | 0.06 | 85 |
| 16dk | Naphthalene-1-sulfonamide | 2-F, 6-OH | 0.031 | > 50 | 0.72 | > 1613 |
| 16do | Naphthalene-1-sulfonamide | 2-F, 6-OCH3 | 0.035 | > 50 | 0.51 | > 1428 |
| 16du | Naphthalene-1-sulfonamide | 2-F, 6-Cl | 0.026 | 32.1 | 0.45 | 1234 |
| 16di | Naphthalene-1-sulfonamide | 2-F | 0.11 | 35.4 | 1.12 | 322 |
| 8 | Naphthalene-1-sulfonamide | 4-O(CH2)2OH | 0.08 | 15.2 | N/A | 190 |
| A16 | Naphthalene-1-sulfonamide | 4-O(CH2)2 Morpholine | 0.15 | > 50 | 0.68 | > 333 |
| B8 | Naphthalene-1-sulfonamide | 4-O(CH2)2 Piperidine | 0.12 | > 50 | 0.55 | > 417 |
Data synthesized from multiple studies for comparative purposes.[5][6]
Summary of Key SAR Findings:
-
Substitution on the Phenyl Ring: Disubstitution at the 2 and 6 positions of the phenyl ring attached to the sulfonamide nitrogen is critical for high potency and selectivity.
-
Role of Fluorine: A fluorine atom at the C-2 position of the phenyl ring generally enhances inhibitory activity.[5]
-
Hydroxyl and Methoxy Groups: The addition of a hydroxyl (-OH) or methoxy (-OCH3) group at the C-6 position, in combination with a C-2 fluorine, leads to exceptionally high selectivity against FABP3.[2] This is exemplified by compounds 16dk and 16do .
-
Bulky Substituents: Introducing bulkier substituents, such as morpholine or piperidine rings via an ether linkage at the C-4 position, can maintain good inhibitory activity against FABP4 and FABP5 while retaining high selectivity over FABP3.[6]
Experimental Protocols
The primary method used to determine the inhibitory constants (Ki) for these compounds is a fluorescence displacement assay.
FABP4 Inhibitor Fluorescence Displacement Assay
This assay measures the ability of a test compound to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the binding pocket of the FABP4 protein. The displacement of the probe leads to a decrease in fluorescence intensity, which is proportional to the binding affinity of the test compound.[4][7]
Materials:
-
Recombinant human FABP4, FABP3, and FABP5 proteins
-
1,8-ANS (fluorescent probe)
-
Test compounds (naphthalene-1-sulfonamide analogs)
-
Assay Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
96-well black, flat-bottom polystyrene microplates
Procedure:
-
Preparation: All test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Reaction Mixture: A solution containing recombinant FABP protein (e.g., 1 μM FABP4) and the fluorescent probe 1,8-ANS (1 μM) in assay buffer is prepared.
-
Incubation: The reaction mixture is added to the wells of the 96-well plate. The test compounds at various concentrations are then added to the wells. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Equilibration: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) in the dark to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. The excitation wavelength is typically set around 370 nm and the emission wavelength around 475 nm.[7]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the inhibitor that causes 50% displacement of the probe) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and binding affinity of the fluorescent probe.
Visualizations
Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
FABP4 Signaling in Metabolic and Inflammatory Pathways
Caption: Role of FABP4 in metabolic and inflammatory signaling pathways.
SAR Summary of Naphthalene-1-Sulfonamide Analogs
References
- 1. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new dual FABP4/5 inhibitors based on a naphthalene-1-sulfonamide FABP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validating the Binding Affinity and Specificity of Carbonic Anhydrase Inhibitors: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the binding affinity and specificity of Acetazolamide, a well-established sulfonamide-based inhibitor, to its target, carbonic anhydrase (CA). We present supporting experimental data and detailed protocols to aid researchers in drug development and molecular interaction studies.
Comparative Binding Affinity and Specificity
The inhibitory effects of various sulfonamides against different human carbonic anhydrase (hCA) isoforms are crucial for understanding their therapeutic potential and off-target effects. The data presented below summarizes the inhibition constants (Ki) of Acetazolamide and other selected inhibitors against key hCA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |
| Acetazolamide | 250 | 12 | 74 | 25 |
| Methazolamide | 50 | 14 | - | 23 |
| Dorzolamide | 3000 | 2.2 | 11 | 2.5 |
| Brinzolamide | 3200 | 3.1 | 5.3 | 4.1 |
| Topiramate | 10000 | 230 | - | 5.4 |
Experimental Protocols
Accurate determination of binding affinity and specificity is paramount in drug discovery. Below are detailed protocols for commonly employed assays.
2.1. Stopped-Flow CO₂ Hydration Assay
This is a widely used method to determine the inhibition constants of CA inhibitors.
-
Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂. The rate of this reaction is followed by observing the color change of a pH indicator.
-
Materials:
-
Purified carbonic anhydrase isoforms
-
Inhibitor compounds
-
CO₂-saturated water
-
Buffer solution (e.g., Trizma)
-
pH indicator (e.g., 4-nitrophenol)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a range of concentrations for the inhibitor.
-
Mix the enzyme solution with the inhibitor solution and incubate for a specific period to allow for binding.
-
In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
Calculate the initial rate of the reaction.
-
Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2.2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of thermodynamic parameters.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the protein (carbonic anhydrase), and the resulting heat changes are measured.
-
Materials:
-
Purified carbonic anhydrase
-
Inhibitor compound
-
Buffer (e.g., phosphate buffer)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Prepare a solution of the CA enzyme in the buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of the inhibitor in the same buffer and load it into the injection syringe.
-
Perform a series of small injections of the inhibitor solution into the enzyme solution.
-
Measure the heat change after each injection.
-
Plot the heat change per injection against the molar ratio of the inhibitor to the enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizing Experimental Workflows and Pathways
3.1. Experimental Workflow for Binding Affinity Validation
The following diagram illustrates a typical workflow for validating the binding affinity and specificity of a compound against its target protein.
Comparison of the photophysical properties of different isomers of acetamidonaphthalene sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the photophysical properties of different isomers of acetamidonaphthalene sulfonamides. Due to a notable scarcity of directly comparable published data for these specific isomers, this document focuses on the underlying photophysical principles and established experimental protocols to empower researchers to conduct their own comparative analyses. Data for a structurally related compound, 5-(dimethylamino)-1-naphthalenesulfonamide (dansyl amide), is presented as an illustrative example of the solvatochromic behavior typical of such naphthalene derivatives.
Introduction to Acetamidonaphthalene Sulfonamides
Acetamidonaphthalene sulfonamides are a class of fluorescent molecules that have garnered interest in the development of fluorescent probes for biological systems. Their photophysical properties, including their fluorescence emission and sensitivity to the local environment (solvatochromism), are intrinsically linked to their isomeric structure. The relative positions of the electron-donating acetamido group and the electron-withdrawing sulfonamide group on the naphthalene ring dictate the extent of intramolecular charge transfer (ICT) upon photoexcitation, which in turn governs their fluorescence characteristics. Understanding these structure-property relationships is crucial for the rational design of fluorescent probes with tailored properties for specific applications in drug discovery and diagnostics.
Photophysical Properties: A Comparative Overview
A direct, side-by-side comparison of the photophysical properties of various acetamidonaphthalene sulfonamide isomers is challenging due to the limited availability of published, peer-reviewed data. However, based on the fundamental principles of fluorescence and solvatochromism, we can infer how isomeric variations would likely influence their behavior.
The key photophysical parameters of interest include:
-
Absorption and Emission Maxima (λ_abs and λ_em): These wavelengths correspond to the energies of electronic transitions. The position of the substituents on the naphthalene ring will influence the energy gap between the ground and excited states.
-
Stokes Shift: This is the difference in energy between the absorption and emission maxima. A larger Stokes shift is often indicative of a significant change in geometry or electronic distribution in the excited state, a common feature of ICT fluorophores.
-
Fluorescence Quantum Yield (Φ_F): This value represents the efficiency of the fluorescence process. It is highly sensitive to the molecular structure and the solvent environment.
-
Solvatochromism: This refers to the change in the color of a substance when dissolved in different solvents. For acetamidonaphthalene sulfonamides, an increase in solvent polarity is expected to lead to a red-shift (bathochromic shift) in the emission spectrum due to the stabilization of the more polar excited state.
To provide a quantitative example of the photophysical properties of a related compound, the following table summarizes data for 5-(dimethylamino)-1-naphthalenesulfonamide (dansyl amide), a widely studied fluorescent probe with a similar donor-acceptor structure on a naphthalene core.
Table 1: Photophysical Properties of 5-(Dimethylamino)-1-naphthalenesulfonamide (Dansyl Amide) in Different Environments
| Solvent/Environment | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) |
| Ethanol | Not specified | 580 |
| Bound to Carbonic Anhydrase | 280 | 470 |
Note: This data is for a structurally related compound and should be considered as an illustrative example. The acetamido group in the target compounds is a weaker electron donor than the dimethylamino group in dansyl amide, which will influence the absolute values of the photophysical parameters.
Experimental Protocols
To facilitate the direct comparison of different isomers of acetamidonaphthalene sulfonamides, the following established experimental protocols are provided.
Determination of Fluorescence Quantum Yield (Φ_F)
The relative fluorescence quantum yield can be determined using a comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solvents of spectroscopic grade
-
Isomers of acetamidonaphthalene sulfonamide
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the fluorescence quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (for the same solvent, this term is often assumed to be 1).
-
Assessment of Solvatochromism
The solvatochromic behavior of a compound is investigated by measuring its absorption and emission spectra in a range of solvents with varying polarities.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
A series of solvents of spectroscopic grade with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Isomers of acetamidonaphthalene sulfonamide.
Procedure:
-
Prepare dilute solutions of the acetamidonaphthalene sulfonamide isomer in each of the selected solvents. The concentration should be kept constant across all solutions.
-
Measure the UV-Vis absorption spectrum of the compound in each solvent and determine the absorption maximum (λ_abs).
-
Measure the fluorescence emission spectrum of the compound in each solvent, using the corresponding λ_abs as the excitation wavelength. Determine the emission maximum (λ_em).
-
Calculate the Stokes shift (in cm⁻¹) for each solvent using the equation:
Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷
-
Analyze the data by plotting the emission maximum (λ_em) or the Stokes shift against a solvent polarity scale (e.g., the Reichardt's E_T(30) scale or the Lippert-Mataga plot) to quantify the solvatochromic effect.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for the photophysical characterization of fluorescent compounds.
Caption: Principle of positive solvatochromism in ICT fluorophores.
Conclusion
While a comprehensive, data-driven comparison of acetamidonaphthalene sulfonamide isomers is currently hindered by the lack of published data, this guide provides the necessary theoretical framework and experimental protocols for researchers to undertake such an investigation. The photophysical properties of these compounds are highly dependent on their isomeric structure, and a systematic study of these relationships will be invaluable for the future design of advanced fluorescent probes for a wide range of scientific and biomedical applications. It is anticipated that future research will fill the existing data gap, allowing for a more complete understanding of this promising class of fluorophores.
Comparative Performance Analysis of 5-Acetamidonaphthalene-1-sulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility and Comparative Efficacy of a Key Sulfonamide Compound.
This guide provides a comparative analysis of the experimental data related to 5-Acetamidonaphthalene-1-sulfonamide and its analogs, focusing on their application as enzyme inhibitors. Due to the limited publicly available experimental data for this compound, this guide utilizes data from its close structural analog, 5-(Dimethylamino)-1-naphthalenesulfonamide (Dansylamide), for comparative purposes in the context of carbonic anhydrase inhibition. This comparison is supplemented with data from established standard inhibitors to provide a robust benchmark for performance evaluation. The guide also includes detailed experimental protocols to ensure the reproducibility of the presented data.
Performance Against Carbonic Anhydrase
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibitors are utilized in the treatment of glaucoma, epilepsy, and other conditions. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.
Comparative Inhibition Data for Carbonic Anhydrase II (hCA II)
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Comments |
| Dansylamide (Analog) | hCA II | Not explicitly found, but binds to the active site. | A fluorescent probe widely used to study the active site of carbonic anhydrase. Its binding affinity is modulated by the hydrophobicity and charge of the side chains at the active site.[1] |
| Acetazolamide (Standard Inhibitor) | hCA II | 12 nM | A potent, clinically used carbonic anhydrase inhibitor.[2] |
| Various Sulfonamide Derivatives | hCA II | 3.3 nM - 866.7 nM | Inhibition constants vary significantly based on the specific chemical structure of the sulfonamide derivative.[3] |
Note: The inhibitory activity of sulfonamides against carbonic anhydrase is highly dependent on the specific chemical structure. While Dansylamide serves as a useful fluorescent probe for the active site, its inhibitory potency may differ from that of this compound.
Performance Against Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
Comparative Inhibition Data for Jack Bean Urease
| Compound | Target Enzyme | IC₅₀ Value | Comments |
| Acetamide-Sulfonamide Conjugates | Jack Bean Urease | 9.95 - 63.42 µM | The inhibitory potency of these conjugates is influenced by the nature of the NSAID and the sulfa drug they are derived from.[4] |
| Thiourea (Standard Inhibitor) | Jack Bean Urease | 21.2 - 22.61 µM | A commonly used reference inhibitor in urease activity assays.[4][5] |
| Other Sulfonamide Derivatives | Jack Bean Urease | 0.12 - 4.53 µM | Demonstrates that sulfonamide-based compounds can be highly potent urease inhibitors, often exceeding the potency of thiourea.[6] |
Experimental Protocols
To ensure the reproducibility of the data presented, detailed methodologies for the key experiments are provided below.
Carbonic Anhydrase Inhibition Assay Protocol
This protocol is based on the stopped-flow CO₂ hydrase assay, a standard method for measuring carbonic anhydrase activity.
Materials:
-
Stopped-flow spectrophotometer
-
Human Carbonic Anhydrase II (hCA II)
-
This compound or analog (e.g., Dansylamide)
-
Acetazolamide (standard inhibitor)
-
CO₂-saturated water
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red indicator (0.2 mM)
-
Sodium sulfate (20 mM, for maintaining ionic strength)
Procedure:
-
Prepare a stock solution of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
The assay is conducted at 20°C.
-
The reaction buffer consists of 20 mM HEPES (pH 7.4) containing 20 mM Na₂SO₄ and 0.2 mM phenol red.
-
The enzyme solution is prepared by dissolving hCA II in the reaction buffer to a final concentration of ~10 nM.
-
Varying concentrations of the test compound or standard inhibitor are added to the enzyme solution and incubated for a predetermined time to allow for binding.
-
The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds.
-
The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model.
Urease Inhibition Assay Protocol
This protocol is based on the Berthelot method, which quantifies the ammonia produced from the hydrolysis of urea.
Materials:
-
Jack Bean Urease
-
This compound or analog
-
Thiourea (standard inhibitor)
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.0)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of Jack Bean Urease solution (in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
To determine the amount of ammonia produced, add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biochemical interactions, the following diagrams are provided.
Caption: General workflow for an enzyme inhibition assay.
Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. Structural basis of inhibitor affinity to variants of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Acetamidonaphthalene-1-sulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Acetamidonaphthalene-1-sulfonamide (CAS No. 32327-48-3), a compound frequently used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of chemical waste with the utmost care. This guide outlines the necessary steps for the safe handling and disposal of this compound, minimizing risks and ensuring responsible laboratory practices.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS for this compound is available from suppliers such as Angene Chemical.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Hazard Data
While a comprehensive, quantitative hazard summary is dependent on the full Safety Data Sheet, the following table outlines general hazard classifications common to sulfonamide compounds. This information should be confirmed with the specific SDS for this compound.
| Hazard Category | Classification | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any grossly contaminated items such as weighing boats or paper.
-
Contaminated Labware: Disposable items that have come into contact with the compound (e.g., pipette tips, gloves, bench paper) should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "32327-48-3"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date the waste was first added to the container.
Step 3: Storage of Chemical Waste
Store all waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills. Ensure that incompatible waste types are segregated.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2] Provide them with a full inventory of the waste, including the chemical name, quantity, and hazard information. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and responsible environmental stewardship.
References
Personal protective equipment for handling 5-Acetamidonaphthalene-1-sulfonamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Acetamidonaphthalene-1-sulfonamide. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. It can cause serious eye irritation, and may also lead to skin and respiratory irritation.[1][2][3] Ingestion or inhalation of the compound can be harmful.[3] Furthermore, as a combustible solid, it can form explosive dust clouds in the air.[4]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 standards or ANSI Z87.1-compliant safety glasses with side shields.[5] A face shield should be worn when there is a significant risk of splashing.[5][6] | To protect against eye irritation or serious eye damage from dust particles or splashes.[1][7] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][8] Check for any signs of degradation before use. | To prevent skin contact, which can cause irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant coveralls.[9][10] Sturdy, closed-toe footwear. | To protect the skin from accidental spills and contamination.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if handling the powder outside of a ventilated enclosure or if dust is generated.[1][4] In cases of insufficient ventilation, a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), may be necessary.[6] | To prevent the inhalation of harmful dust particles, which can cause respiratory irritation.[3] |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize exposure and ensure safety. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]
The following workflow outlines the key steps for safely handling this compound:
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure the area is clean and free of clutter.
-
Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Put on all required PPE as specified in the table above.
-
-
Handling:
-
Use a spatula to transfer the powder.
-
If weighing the compound, do so within the fume hood or a ventilated balance enclosure.
-
Do not eat, drink, or smoke in the handling area.[1]
-
In Case of a Spill:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
With appropriate PPE, carefully sweep up the spilled solid.[9]
-
Place the spilled material into a sealed container for proper disposal.
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused or waste solid in a clearly labeled, sealed container.
-
Dispose of the container as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
-
Liquid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place these materials in a sealed bag or container and dispose of them as hazardous waste.
-
General Disposal Guidelines:
-
All waste must be handled in accordance with institutional guidelines and all applicable regulations.[4]
-
If unsure about the correct disposal procedure, consult your institution's Environmental Health and Safety (EHS) department.
-
Consider using a licensed chemical waste management company for the disposal of large quantities of waste.[12]
References
- 1. tapazol.co.il [tapazol.co.il]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. epa.gov [epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. fishersci.com [fishersci.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Sorption and biodegradation of sulfonamide antibiotics by activated sludge: experimental assessment using batch data obtained under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
